Sacubitril sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBVEJIZWGATF-JKSHRDEXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164362 | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149690-05-1 | |
| Record name | Sacubitril sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149690051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-{[(2S,4R)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACUBITRIL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOP72GEP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sacubitril Prodrug Activation to LBQ657: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sacubitril is an ethyl ester prodrug that undergoes enzymatic hydrolysis to its biologically active metabolite, sacubitrilat (LBQ657). This activation is a critical step for the therapeutic efficacy of sacubitril/valsartan combination therapy in heart failure. This technical guide provides an in-depth overview of the mechanism of sacubitril activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the activation pathway and experimental workflows. The information is intended to support further research and development in the field of cardiovascular pharmacology.
The Core Mechanism: Enzymatic Hydrolysis by Carboxylesterase 1 (CES1)
Sacubitril is specifically designed as a prodrug to improve its oral bioavailability.[1] Upon oral administration, sacubitril is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[2][3][4] The primary and essential step in its bioactivation is the hydrolysis of the ethyl ester moiety to form the active diacid metabolite, LBQ657.[2][3][5][6]
Extensive in vitro studies have unequivocally identified Carboxylesterase 1 (CES1) as the key enzyme responsible for this conversion.[2][3][4][7] CES1 is a major drug-metabolizing enzyme predominantly expressed in the liver, accounting for a significant portion of the total hydrolytic activity in this organ.[7] Studies using human liver S9 fractions, recombinant human CES1, and specific chemical inhibitors have confirmed that sacubitril is a selective substrate for CES1, with minimal to no involvement of Carboxylesterase 2 (CES2).[2][3][4]
The activation of sacubitril is highly efficient, leading to rapid systemic exposure to the active metabolite LBQ657.[8][9] However, the expression and activity of CES1 can vary significantly among individuals due to genetic polymorphisms.[2][3][4][7] For instance, the CES1 genetic variant G143E has been identified as a loss-of-function variant that can significantly impair the activation of sacubitril, potentially impacting the therapeutic outcome.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the pharmacokinetics of sacubitril and its active metabolite, LBQ657, following oral administration of sacubitril/valsartan.
Table 1: Pharmacokinetic Parameters of Sacubitril and LBQ657 in Healthy Subjects (Single Dose)
| Parameter | Sacubitril | LBQ657 | Reference(s) |
| Tmax (median, h) | 0.50 - 1.25 | 2.00 - 3.00 | [10] |
| Cmax | Dose-dependent | Dose-proportional increase | [10] |
| AUC0-last | Dose-dependent | Dose-proportional increase | [10] |
| Terminal Half-life (mean, h) | ~1.3 - 1.4 | ~11.5 - 12 | [8][9][11] |
| Oral Bioavailability | ≥60% | - | [1][11] |
Table 2: Pharmacokinetic Parameters of Sacubitril and LBQ657 in Heart Failure Patients (Multiple Doses)
| Parameter | Sacubitril | LBQ657 | Reference(s) |
| Tmax (median, h) | 0.5 | 2.5 | [12][13] |
| Cmax (at 200 mg bid) | Approx. dose-proportional | Approx. dose-proportional | [12][13] |
| AUC0–12 h (at 200 mg bid) | Approx. dose-proportional | Approx. dose-proportional | [12][13] |
| Accumulation at Steady State | No significant accumulation | ~1.6-fold | [1][6] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the activation mechanism of sacubitril.
In Vitro Sacubitril Hydrolysis Assay using Human Liver S9 Fractions
Objective: To determine the primary site of sacubitril activation and identify the class of enzymes involved.
Methodology:
-
Preparation of Incubation Mixtures: Sacubitril (e.g., 200 μM) is incubated with human liver S9 fractions (e.g., 0.05 mg/ml) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C.[2]
-
Inhibition Studies: To identify the enzyme class, incubations are performed in the presence and absence of specific inhibitors. For instance, bis-(p-nitrophenyl) phosphate (BNPP), a potent inhibitor of CES1, is used to assess the contribution of carboxylesterases.[2][3]
-
Reaction Termination and Sample Preparation: The reaction is stopped at various time points (e.g., 10 minutes) by adding a cold organic solvent like acetonitrile.[2] The samples are then centrifuged to precipitate proteins.
-
Quantification of LBQ657: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of LBQ657.[2][14][15][16]
Determination of Sacubitril Activation by Recombinant Human Carboxylesterases
Objective: To confirm the specific carboxylesterase isoform responsible for sacubitril hydrolysis.
Methodology:
-
Enzyme Preparation: Recombinant human CES1 and CES2 are prepared in a suitable buffer (e.g., PBS) at a specific concentration (e.g., 5 ng/μl).[2]
-
Kinetic Assay: The hydrolysis reaction is initiated by mixing the recombinant enzyme with varying concentrations of sacubitril (e.g., 31.25 to 2000 μM).[2]
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).[2]
-
Analysis: The formation of LBQ657 is quantified using LC-MS/MS to determine the kinetic parameters (e.g., Km and Vmax) for each enzyme isoform.[2]
Cellular Assay using CES1-Transfected Cell Lines
Objective: To investigate the impact of genetic variants of CES1 on sacubitril activation.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected with plasmids expressing wild-type (WT) CES1 or a specific genetic variant (e.g., G143E).[2]
-
Preparation of Cell Lysates (S9 fractions): S9 fractions are prepared from the transfected cells.
-
Incubation: Sacubitril is incubated with the S9 fractions from cells expressing WT CES1 and the variant CES1.[2]
-
Quantification and Comparison: The formation of LBQ657 is measured by LC-MS/MS and the hydrolytic activity is compared between the WT and variant-expressing cells to assess the functional consequence of the genetic variation.[2]
Visualizations
The following diagrams illustrate the sacubitril activation pathway and a typical experimental workflow.
References
- 1. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ijpsm.com [ijpsm.com]
- 7. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disposition and metabolism of [(14)C] Sacubitril/Valsartan (formerly LCZ696) an angiotensin receptor neprilysin inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety and Tolerability of Sacubitril/Valsartan (LCZ696) After Single-Dose Administration in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study – ScienceOpen [scienceopen.com]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
An In-depth Technical Guide to the Crystal Structure Analysis of Sacubitril Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of sacubitril sodium, a critical component of the angiotensin receptor-neprilysin inhibitor, sacubitril/valsartan. Understanding the crystalline structure of active pharmaceutical ingredients (APIs) is paramount in drug development for ensuring stability, bioavailability, and consistent manufacturing. This document details the known polymorphic forms of this compound, presenting key analytical data, experimental methodologies for characterization, and visual representations of analytical workflows and polymorphic relationships.
Introduction to the Crystalline State of this compound
This compound exhibits polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability. The control and characterization of these forms are crucial for the development of a robust and effective drug product. To date, several crystalline forms of this compound have been identified and are designated as Form A, Form B, Form C, Form D, and Form E.[1][2][3]
Quantitative Data on Crystalline Forms
The primary techniques used to characterize the different polymorphic forms of this compound are Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses for each identified form.
Powder X-Ray Diffraction (PXRD) Data
PXRD is a fundamental technique for the identification and differentiation of crystalline phases. Each polymorph exhibits a unique diffraction pattern, characterized by peaks at specific 2θ angles. The data presented below was obtained using Cu-Kα radiation.
| Crystal Form | Characteristic PXRD Peaks (2θ ± 0.2°) |
| Form A | 6.0, 7.0, 11.8, 18.2, 19.7, 23.5[1][4] |
| Form B | 5.1, 10.4, 11.2, 19.2, 19.7, 21.3, 21.8[4] |
| Form C | 6.5, 10.5, 11.2, 19.3, 21.4, 22.0[1][2] |
| Additional preferred peaks: 12.7, 14.5, 16.8, 27.2[1][2] | |
| Form D | 5.2, 8.7, 10.4, 12.2, 15.7[1][2][5] |
| Form E | 8.2, 10.4, 11.0, 13.9, 16.7, 21.3[1][2][6] |
Thermal Analysis Data
DSC is employed to measure the thermal properties of a material, such as its melting point. Different polymorphs will typically have different melting points due to variations in their crystal lattice energies.
| Crystal Form | Melting Point (°C) | DSC Endothermic Peak (°C) |
| Form A | 167-168[1][2] | ~168 (at 10°C/min)[1][4] |
| Form B | 133-136[1][2] | ~133 and ~159 (at 10°C/min)[4] |
| Form C | ~136 ± 5[1][2][5] | Not specified |
| Form D | ~117 ± 5[1][2][5] | Not specified |
| Form E | ~130 ± 5[1][2][6] | Not specified |
Experimental Protocols
Detailed and consistent experimental methodologies are essential for the reliable characterization of polymorphic forms. The following sections outline standard protocols for the key analytical techniques used in the study of this compound.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline form of this compound by its characteristic diffraction pattern.
Methodology:
-
Sample Preparation: A small amount of the this compound powder (typically 10-20 mg) is gently packed into a sample holder. The surface of the powder should be smooth and level with the holder's surface to minimize preferred orientation effects.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5406 Å) is used.
-
Data Collection:
-
The sample is scanned over a 2θ range of 2° to 40°.
-
A step size of 0.02° and a scan speed of 1°/min are typically employed.
-
The instrument is operated at a voltage of 40 kV and a current of 40 mA.
-
-
Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to the reference patterns of the known polymorphs for identification.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound polymorphs.
Methodology:
-
Sample Preparation: Approximately 2-5 mg of the this compound sample is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Data Collection:
-
The sample is heated at a constant rate, typically 10°C/min.
-
The temperature range is generally from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 200°C).
-
An inert nitrogen atmosphere is maintained with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and the peak maximum of any endothermic or exothermic events. The melting point is typically reported as the onset of the melting endotherm.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and determine the presence of volatile components (e.g., water or residual solvents) in the this compound sample.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is placed in a tared TGA pan (typically ceramic or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Data Collection:
-
The sample is heated at a constant rate, such as 10°C/min, over a temperature range from ambient to a temperature where decomposition is expected.
-
An inert nitrogen atmosphere is used with a typical flow rate of 50-100 mL/min.
-
-
Data Analysis: The TGA curve, which plots mass change as a function of temperature, is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost. This information is crucial for identifying solvates or hydrates and understanding the decomposition profile.[5][6]
Visualized Workflows and Relationships
Graphical representations are powerful tools for illustrating complex processes and relationships in a clear and concise manner. The following diagrams, generated using Graphviz, depict the experimental workflow for crystal structure analysis and the solvent-mediated generation of different this compound polymorphs.
Conclusion
The solid-state landscape of this compound is characterized by the existence of at least five distinct crystalline forms. Each form has been identified through a combination of Powder X-Ray Diffraction and Differential Scanning Calorimetry, revealing unique structural fingerprints and thermal properties. The choice of crystallization solvent plays a key role in determining which polymorphic form is produced. For drug development professionals, a thorough understanding and rigorous control of the crystalline form of this compound are essential for ensuring the quality, stability, and performance of the final pharmaceutical product. This guide provides the foundational data and methodologies to support these critical activities.
References
- 1. dl.astm.org [dl.astm.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. US10683260B2 - Crystalline form of this compound salt - Google Patents [patents.google.com]
- 4. EP3511317A1 - New crystalline form of this compound salt - Google Patents [patents.google.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Pharmacokinetics of Sacubitril and its Active Metabolite LBQ657 in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of sacubitril and its active metabolite, LBQ657. Sacubitril is a neprilysin inhibitor prodrug that, in combination with the angiotensin receptor blocker valsartan, is used for the treatment of heart failure. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the clinical development and safe application of this therapeutic agent.
Introduction to Sacubitril and LBQ657
Sacubitril (AHU377) is orally administered as part of a supramolecular complex with valsartan. Following oral administration, this complex dissociates, and sacubitril is rapidly absorbed and then metabolized by esterases to its active form, LBQ657.[1] LBQ657 is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, LBQ657 increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the context of heart failure.
Quantitative Pharmacokinetic Data in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of sacubitril and LBQ657 following oral administration in various preclinical species. These data are essential for interspecies scaling and for predicting human pharmacokinetics.
Table 1: Pharmacokinetic Parameters of Sacubitril in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Rat | 15 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | ~1.4 | [1][2] |
| Dog (Beagle) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive pharmacokinetic data for sacubitril, the prodrug, is limited in publicly available literature for preclinical models, as it is rapidly converted to LBQ657.
Table 2: Pharmacokinetic Parameters of LBQ657 in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Rat | 15 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | ~11.5 | [1][2] |
| Dog (Beagle) | 225 (as sacubitril/valsartan) | 13,686 ± 7418 | Data not available | Data not available | Data not available | |
| Dog (Beagle) | 675 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | Data not available | |
| Cynomolgus Monkey | 50 (as sacubitril/valsartan) | Data not available | Data not available | Data not available | Increased half-life of Aβ1-42 (65.3%), Aβ1-40 (35.2%), and Aβtotal (29.8%) acutely | [3] |
Experimental Protocols
This section details the methodologies for conducting preclinical pharmacokinetic studies of sacubitril and LBQ657, from animal handling to bioanalytical quantification.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats and Beagle dogs are commonly used preclinical species.
-
Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum, except for fasting periods before dosing.
-
Acclimatization: Animals should be allowed to acclimate to the housing facilities for at least one week before the start of the study.
Dosing and Sample Collection
-
Formulation and Administration: Sacubitril, typically as part of the sacubitril/valsartan complex, is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration. Dosing is performed by oral gavage.
-
Blood Sampling:
-
Rat: Blood samples (approximately 0.2-0.3 mL) are collected serially from the jugular vein or via tail vein sampling at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Dog: Blood samples (approximately 1-2 mL) are collected from the cephalic or jugular vein at similar time points as for rats.
-
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 1,700 g for 10 minutes at 4°C) to separate the plasma.[4] The resulting plasma is transferred to clean tubes and stored at -70°C or lower until analysis.[4]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of sacubitril and LBQ657 in plasma.[4][5]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution (e.g., deuterated sacubitril and LBQ657).
-
Precipitate plasma proteins by adding a solvent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for sacubitril, LBQ657, and their respective internal standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by sacubitril/LBQ657 and a typical experimental workflow for a preclinical pharmacokinetic study.
Signaling Pathway of Sacubitril/Valsartan
Caption: Mechanism of action of sacubitril/valsartan.
Experimental Workflow for Preclinical Pharmacokinetic Study
References
- 1. Pharmacokinetics, Safety and Tolerability of Sacubitril/Valsartan (LCZ696) After Single-Dose Administration in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The effect of angiotensin receptor neprilysin inhibitor, sacubitril/valsartan, on central nervous system amyloid-β concentrations and clearance in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Molecular Docking Studies of Sacubitril with Neprilysin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking and dynamics simulations of sacubitril with its target, neprilysin. The following sections detail the quantitative binding data, comprehensive experimental protocols, and the underlying signaling pathways, offering a complete picture for computational drug design and analysis in this area.
Quantitative Data Summary
Molecular docking and molecular dynamics (MD) simulations have been employed to quantify the interaction between sacubitril's active metabolite, sacubitrilat (LBQ657), and neprilysin. The key quantitative metrics from these studies are summarized below, providing a comparative look at the binding affinity and inhibitory potential.
| Parameter | Value | Method | Reference(s) |
| Binding Energy (ΔG) | -7.45 kcal/mol | Molecular Docking | [1] |
| Binding Energy (ΔG) | -20.69 kcal/mol | MD with MM/GBSA | [1] |
| Inhibition Constant (Ki) | 3.49 µM | Molecular Docking | [1] |
| IC50 | 5 nM | Biochemical Assay | [2][3] |
Experimental Protocols
This section outlines the detailed methodologies for performing in silico studies on the sacubitril-neprilysin complex, from initial protein and ligand preparation to the final binding free energy calculations.
Molecular Docking Protocol
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.
2.1.1. Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of human neprilysin is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for neprilysin in complex with inhibitors include 6GID and 5JMY.[1][4][5][6]
-
Pre-processing: The downloaded protein structure is prepared using software such as BIOVIA Discovery Studio or AutoDockTools.[1][2] This involves:
-
Receptor Rigidity: For the purpose of docking, the neprilysin protein is typically treated as a rigid structure.[1]
2.1.2. Ligand Preparation
-
Active Metabolite: Sacubitril is a prodrug that is metabolized into its active form, sacubitrilat (LBQ657), by esterases.[7] Therefore, the carboxylate anion of sacubitrilat is used for docking studies.[1]
-
Geometry Optimization: The 3D structure of sacubitrilat is generated and its geometry is optimized using computational chemistry software like Gaussian.[8]
-
Ligand Flexibility: The ligand is set to be flexible during the docking process, allowing its bonds to rotate freely.[1]
2.1.3. Grid Generation and Docking
-
Binding Site Definition: The active site of neprilysin, which includes key residues like HIS583, HIS587, and a coordinated zinc ion, is the target for docking.[4]
-
Grid Box Creation: A grid box is defined to encompass the entire binding site. For the neprilysin structure with PDB ID 6GID, the grid box can be centered at approximately 18.420 Å, -46.949 Å, 14.269 Å (x, y, z) with a grid point spacing of 0.375 Å.[1]
-
Docking Simulation: Software such as AutoDock 4.0 is used to perform the docking.[1] A genetic algorithm is typically employed, with a set number of runs (e.g., 20) to explore various ligand conformations.[1]
-
Analysis: The resulting docking poses are ranked based on their binding energy, and the conformation with the lowest binding energy is selected for further analysis.[1]
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
Initial Structure: The most stable docked complex of neprilysin and sacubitrilat from the molecular docking study is used as the starting structure for the MD simulation.[1]
-
System Setup (using GROMACS):
-
Force Field: A suitable force field, such as GROMOS, is chosen to describe the atomic interactions.
-
Solvation: The complex is placed in a periodic box and solvated with a water model like SPC.[1]
-
Ionization: The system is neutralized by adding counter-ions (e.g., K+ and Cl-) to a physiological concentration of approximately 0.15 M.[1]
-
-
Energy Minimization: The energy of the system is minimized using algorithms like steepest descent and conjugate gradient to remove any steric clashes.[1]
-
Equilibration: The system is gradually brought to the desired temperature and pressure through NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[1]
-
Production MD: The production simulation is run for a significant time frame (e.g., 150 ns) under an NPT ensemble to simulate physiological conditions.[1][8]
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to determine the stability and fluctuations of the complex using metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).[8]
Binding Free Energy Calculation
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to calculate the binding free energy of a protein-ligand complex from the MD simulation trajectory.[1][9]
-
Snapshot Extraction: Snapshots of the complex are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, protein, and ligand are calculated separately. The binding free energy is then determined by taking the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.[9]
-
Energy Components: The MM/GBSA calculation includes molecular mechanics energy, polar solvation energy (calculated using the Generalized Born model), and nonpolar solvation energy (calculated based on the solvent-accessible surface area).[3][9]
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key processes and pathways involved in the molecular docking of sacubitril with neprilysin.
Caption: Molecular Docking and Dynamics Workflow.
Caption: Mechanism of Neprilysin Inhibition by Sacubitril.
References
- 1. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sacubitril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. peng-lab.org [peng-lab.org]
Methodological & Application
Application Note: Quantification of Sacubitril and its Active Metabolite LBQ657 in Human Plasma via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Sacubitril is a neprilysin inhibitor prodrug that is administered in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure.[1] Following administration, sacubitril is rapidly metabolized by esterases to its active form, LBQ657.[2] Monitoring the plasma concentrations of both sacubitril and LBQ657 is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the simultaneous quantification of sacubitril and LBQ657 in human plasma using a rapid, sensitive, and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on a simple protein precipitation extraction procedure, ensuring efficiency and high throughput.[3][4]
Experimental Protocols
This section details the materials and procedures required for the sample preparation and analysis.
1. Materials and Reagents
-
Sacubitril, LBQ657, Sacubitril-d4, and Valsartan-d3 reference standards
-
Acetonitrile (HPLC or MS grade)
-
Dimethylsulfoxide (DMSO)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma with K2-EDTA as anticoagulant
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of sacubitril, LBQ657, and their deuterated internal standards (IS), Sacubitril-d4 and Valsartan-d3, in a mixture of acetonitrile and DMSO (1:9, v/v).[1][3] Store these solutions at -20°C.[1][3]
-
Working Solutions (WS): Prepare a series of mixed working solutions containing both sacubitril and LBQ657 by serially diluting the stock solutions with an acetonitrile and water mixture (1:1, v/v).[1][3]
-
Internal Standard (IS) Working Solution: Prepare a mixed IS working solution containing Sacubitril-d4 (600 ng/mL) and Valsartan-d3 (600 ng/mL) in acetonitrile and water (1:1, v/v).[1][3] Store all working solutions at -20°C.[3]
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Curve (CC) Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions (at a 1:20 ratio) to achieve the final concentrations listed in Table 1.[3]
-
Quality Control (QC) Samples: Independently prepare QC samples by spiking blank plasma at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[3]
Table 1: Concentrations of Calibration Standards and QC Samples
| Sample Type | Sacubitril (ng/mL) | LBQ657 (ng/mL) |
| Calibration Standards | ||
| Standard 1 | 2.00 | 5.00 |
| Standard 2 | 4.00 | 10.0 |
| Standard 3 | 20.0 | 50.0 |
| Standard 4 | 100 | 250 |
| Standard 5 | 500 | 1250 |
| Standard 6 | 2000 | 5000 |
| Standard 7 | 3200 | 8000 |
| Standard 8 | 4000 | 10000 |
| QC Samples | ||
| LLOQ QC | 2.00 | 5.00 |
| Low QC (LQC) | 6.00 | 15.00 |
| Medium QC (MQC) | 1600 | 4000 |
| High QC (HQC) | 3000 | 7500 |
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of a plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution.[3]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
-
Transfer 100 µL of the resulting supernatant to a clean 96-well plate.[1][3]
-
Add 100 µL of an acetonitrile-water mixture (1:1, v/v) to each well.[1][3]
-
Inject 3.0 µL of the final mixture into the LC-MS/MS system for analysis.[1][3]
5. LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient Elution: A gradient elution program should be optimized to ensure separation from endogenous interferences.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Triple Quad™ 4000).[3][5]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The method was fully validated according to FDA guidelines.[3] A summary of the quantitative performance is presented below.
Table 2: LC-MS/MS MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Sacubitril | 412.3 | 234.2 | 57 | 11 | 24 | 20 |
| LBQ657 | 384.3 | 266.2 | 57 | 11 | 21 | 20 |
| Sacubitril-d4 | 416.3 | 266.2 | 57 | 11 | 21 | 20 |
| DP: Declustering Potential; EP: Entrance Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential. Valsartan-d3 is often used as an internal standard in combined analysis but Sacubitril-d4 is sufficient for this specific assay. |
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Sacubitril | 2.00 - 4000 | > 0.99 | 2.00 |
| LBQ657 | 5.00 - 10000 | > 0.99 | 5.00 |
Table 4: Summary of Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) |
| Sacubitril | LLOQ | 6.9 | -4.0 to 1.5 | 8.9 | -1.5 |
| LQC | 4.4 | -2.8 to 2.2 | 5.3 | 0.3 | |
| MQC | 2.9 | -3.9 to -0.6 | 4.5 | -2.4 | |
| HQC | 2.4 | -2.2 to 1.2 | 3.1 | -0.9 | |
| LBQ657 | LLOQ | 5.8 | -2.4 to 1.6 | 7.5 | -0.8 |
| LQC | 3.9 | -2.0 to 2.7 | 4.8 | 0.9 | |
| MQC | 2.5 | -3.5 to -0.3 | 3.9 | -2.1 | |
| HQC | 2.1 | -1.9 to 1.5 | 2.8 | -0.7 | |
| Data synthesized from published results. Precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ).[3][5] |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Sacubitril | LQC | 90.5 | 98.7 |
| MQC | 92.1 | 101.2 | |
| HQC | 91.3 | 99.5 | |
| LBQ657 | LQC | 88.9 | 97.6 |
| MQC | 90.7 | 100.5 | |
| HQC | 89.8 | 98.9 | |
| No significant matrix effect or carryover was observed.[3] |
Table 6: Stability Data Summary
| Condition | Stability Duration | Result |
| Stock Solution Stability | ||
| Room Temperature | 16.6 hours | Stable |
| -20°C Storage | 67 days | Stable |
| Plasma Sample Stability | ||
| Bench-Top (Room Temp) | 24 hours | Stable |
| Freeze-Thaw Cycles (-70°C to RT) | 3 cycles | Stable |
| Long-Term Storage (-70°C) | 95 days | Stable |
| Analyte stability was demonstrated under various storage and handling conditions.[1][3] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample handling to data acquisition.
Caption: Workflow for the LC-MS/MS quantification of sacubitril and LBQ657 in plasma.
The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of sacubitril and its active metabolite LBQ657 in human plasma. The simple protein precipitation sample preparation, coupled with a short chromatographic run time, makes this method highly suitable for supporting clinical pharmacokinetic studies.[3] The validation data demonstrates excellent linearity, precision, accuracy, and stability, meeting the regulatory requirements for bioanalytical method validation.[3]
References
Application Notes and Protocols for Preclinical Evaluation of Sacubitril/Valsartan in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril/valsartan, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a significant advancement in the treatment of heart failure. Its dual mechanism of action involves the simultaneous blockade of the angiotensin II type 1 (AT1) receptor by valsartan and the inhibition of neprilysin by sacubitril's active metabolite, LBQ657.[1][2] This combined action reduces the vasoconstrictive and profibrotic effects of the renin-angiotensin-aldosterone system (RAAS) while increasing the levels of natriuretic peptides and other vasoactive substances, leading to vasodilation, natriuresis, and anti-remodeling effects.[2][3] Preclinical evaluation of sacubitril/valsartan in relevant animal models of heart failure is crucial for understanding its therapeutic potential and underlying mechanisms.
Mechanism of Action of Sacubitril/Valsartan
Sacubitril/valsartan's therapeutic efficacy stems from its synergistic effects on two key pathways implicated in the pathophysiology of heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Sacubitril Valsartan Enhances Cardiac Function and Alleviates Myocardial Infarction in Rats through a SUV39H1/SPP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril/Valsartan Decreases Cardiac Fibrosis in Left Ventricle Pressure Overload by Restoring PKG Signaling in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Oral Administration of Sacubitril/Valsartan in Rodents: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril/valsartan, the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a significant advancement in the management of heart failure. Its dual mechanism of action involves the simultaneous blockade of the angiotensin II type 1 (AT1) receptor by valsartan and the inhibition of neprilysin by sacubitril's active metabolite, sacubitrilat. This combined action reduces the detrimental effects of the renin-angiotensin-aldosterone system (RAAS) and enhances the beneficial effects of natriuretic peptides, leading to vasodilation, natriuresis, and a reduction in cardiac remodeling and fibrosis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the oral administration of sacubitril/valsartan in rodent models, a critical step in preclinical research aimed at understanding its therapeutic potential and mechanisms of action in various cardiovascular and related diseases.
Mechanism of Action
Sacubitril/valsartan exerts its effects through two primary signaling pathways:
-
Neprilysin Inhibition: Sacubitril is a prodrug that is rapidly converted to its active metabolite, sacubitrilat. Sacubitrilat inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By preventing the breakdown of these peptides, sacubitrilat increases their bioavailability, leading to enhanced vasodilation, decreased blood volume, and reduced cardiac hypertrophy and fibrosis.
-
Angiotensin II Receptor Blockade: Valsartan is a potent and selective AT1 receptor blocker. It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby antagonizing the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of angiotensin II.
The synergistic action of these two mechanisms provides a more comprehensive approach to combating the pathophysiological changes associated with heart failure and other cardiovascular diseases.
Caption: Dual mechanism of sacubitril/valsartan.
Pharmacokinetics
While detailed pharmacokinetic data for sacubitril/valsartan in rodents is not extensively published, human pharmacokinetic parameters provide a useful reference. Following oral administration, sacubitril is rapidly absorbed and converted to its active metabolite, sacubitrilat.
Table 1: Human Pharmacokinetic Parameters of Sacubitril, Sacubitrilat, and Valsartan [3]
| Parameter | Sacubitril | Sacubitrilat | Valsartan |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~2.5 hours | ~2.0 hours |
| Half-life (t1/2) | ~1.1 - 3.6 hours | ~9.9 - 11.1 hours | Not specified |
| Protein Binding | 94-97% | 94-97% | Not specified |
| Metabolism | Hydrolyzed by esterases to sacubitrilat | Minimal | Minimal |
| Excretion | Primarily as sacubitrilat via urine | Urine | Feces |
Note: These values are from human studies and may differ in rodent models.
Experimental Protocols
Preparation of Sacubitril/Valsartan for Oral Gavage
Sacubitril/valsartan is commercially available as tablets. For administration to rodents, these tablets need to be crushed and suspended in a suitable vehicle.
Materials:
-
Sacubitril/valsartan tablets
-
Mortar and pestle
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in water, or corn oil)[4]
-
Graduated cylinder or volumetric flask
-
Stir plate and stir bar
-
Storage container (e.g., amber bottle)
Procedure:
-
Calculate the required amount of sacubitril/valsartan based on the desired dose and the number of animals to be treated.
-
Crush the tablets to a fine powder using a mortar and pestle.
-
Measure the appropriate volume of the chosen vehicle.
-
Gradually add the powdered drug to the vehicle while continuously stirring to ensure a uniform suspension. A magnetic stir plate can be used for this purpose.
-
Store the suspension in a labeled, light-protected container. Shake well before each use to ensure a homogenous mixture.
Oral Gavage Procedure in Rats
Oral gavage is a standard method for precise oral administration of substances to rodents.
Materials:
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe
-
Prepared sacubitril/valsartan suspension
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Draw the calculated volume of the sacubitril/valsartan suspension into the syringe.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and support its body.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is in the correct position (the tip should be in the stomach), slowly administer the suspension.
-
Gently withdraw the needle and return the rat to its cage.
-
Monitor the animal for a short period after the procedure to ensure there are no adverse effects.
Caption: General experimental workflow.
Quantitative Data from Rodent Studies
The following tables summarize the efficacy of sacubitril/valsartan in various rodent models of cardiovascular disease.
Table 2: Effects of Sacubitril/Valsartan on Cardiac Function in a Rat Model of Myocardial Infarction [2]
| Parameter | Sham | Myocardial Infarction (MI) + Vehicle | MI + Valsartan (31 mg/kg/day) | MI + Sacubitril/Valsartan (68 mg/kg/day) |
| Left Ventricular Ejection Fraction (LVEF) (%) | 75.3 ± 4.1 | 45.2 ± 3.8 | 55.1 ± 4.2 | 65.4 ± 4.5# |
| Left Ventricular Fractional Shortening (FS) (%) | 40.1 ± 3.2 | 22.5 ± 2.9 | 28.3 ± 3.1 | 35.2 ± 3.6# |
| Left Ventricular End-Systolic Diameter (LVEDs) (mm) | 3.9 ± 0.4 | 6.8 ± 0.6 | 5.7 ± 0.5 | 4.8 ± 0.5# |
*p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan
Table 3: Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Hypertrophy in a Rat Model of Myocardial Infarction [2]
| Parameter | Sham | Myocardial Infarction (MI) + Vehicle | MI + Valsartan (31 mg/kg/day) | MI + Sacubitril/Valsartan (68 mg/kg/day) |
| Collagen I Content (%) | 1.2 ± 0.3 | 8.9 ± 1.1 | 5.6 ± 0.8 | 3.1 ± 0.6# |
| Collagen III Content (%) | 0.8 ± 0.2 | 6.5 ± 0.9 | 4.2 ± 0.7 | 2.3 ± 0.5# |
| Myocardial Hypertrophy Index | 2.1 ± 0.2 | 3.8 ± 0.4 | 2.9 ± 0.3 | 2.3 ± 0.3# |
*p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan
Table 4: Effects of Sacubitril/Valsartan in a Mouse Model of Obesity-Related Metabolic Heart Disease [5]
| Parameter | Control Diet | High-Fat/High-Sucrose (HFHS) Diet + Vehicle | HFHS + Valsartan (50 mg/kg/day) | HFHS + Sacubitril/Valsartan (100 mg/kg/day) |
| Diastolic Dysfunction (E/e') | 25.1 ± 1.2 | 35.2 ± 1.8 | 33.9 ± 2.1 | 28.5 ± 1.5# |
| Interstitial Fibrosis (%) | 2.1 ± 0.3 | 5.8 ± 0.6 | 5.5 ± 0.7 | 3.2 ± 0.4# |
| Myocyte Cross-Sectional Area (µm²) | 180 ± 10 | 250 ± 15 | 210 ± 12 | 205 ± 11 |
*p < 0.05 vs. HFHS + Vehicle; #p < 0.05 vs. HFHS + Valsartan
Conclusion
The oral administration of sacubitril/valsartan in rodent models is a valuable tool for investigating its therapeutic potential in a variety of cardiovascular and related diseases. The protocols outlined in these application notes provide a foundation for conducting such preclinical studies. The robust efficacy of sacubitril/valsartan in improving cardiac function and attenuating adverse remodeling in various rodent models underscores its importance as a therapeutic agent and a subject of continued research.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111358783A - Sacubitril valsartan sodium pharmaceutical preparation - Google Patents [patents.google.com]
- 5. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Screening of Neprilysin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides.[1] Its substrates include natriuretic peptides, bradykinin, substance P, and the amyloid-β peptide.[2][3] Due to its involvement in cardiovascular regulation and neurological processes, neprilysin has emerged as a significant therapeutic target for various conditions, including heart failure and Alzheimer's disease.[3][4] The development of neprilysin inhibitors, such as sacubitril (the active component of Entresto®), has highlighted the therapeutic potential of modulating this enzyme's activity.[5]
These application notes provide detailed protocols for in vitro cell-based assays designed to screen and characterize neprilysin inhibitors. The described methods are essential for identifying novel inhibitory compounds and elucidating their mechanisms of action in a cellular context.
Data Presentation: Inhibitory Activity of Known Neprilysin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known neprilysin inhibitors. These values were determined using various in vitro assay formats and provide a benchmark for comparison when screening new compounds.
| Inhibitor | IC50 Value | Assay Conditions/Cell Line | Reference(s) |
| Sacubitril (AHU-377) | 5 nM | Not specified | [6] |
| Phosphoramidon | 34 nM | Enzyme assay | [4][7] |
| Phosphoramidon | <10 nM | Aβ1–40 cleavage assay with wild-type NEP | [8] |
| Thiorphan | Not specified | Used as a specific neprilysin inhibitor in vivo | [9][10][11] |
| Fasidotrilat | 5.1 nM | Enzyme assay | [4] |
Signaling Pathways and Experimental Workflow
Neprilysin Signaling Pathway
Neprilysin is a cell surface enzyme that degrades various signaling peptides, thereby terminating their activity. Inhibition of neprilysin leads to the accumulation of these peptides, which can then exert their downstream effects. A key pathway affected by neprilysin inhibition is the natriuretic peptide system.
Caption: Neprilysin signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Screening Neprilysin Inhibitors
The general workflow for screening neprilysin inhibitors in a cell-based format involves cell culture, sample preparation, incubation with a fluorogenic substrate and test compounds, and subsequent measurement of fluorescence.
Caption: General experimental workflow for a cell-based neprilysin inhibitor screening assay.
Experimental Protocols
Cell Culture and Lysate Preparation
This protocol is suitable for adherent cell lines such as human neuroblastoma SH-SY5Y cells or suspension cells like the human B-cell precursor leukemia line Nalm-6, which is known to express functional neprilysin.[1][12][13]
Materials:
-
Neprilysin-expressing cell line (e.g., SH-SY5Y, Nalm-6)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
NEP Assay Buffer (e.g., from a commercial kit)
-
Microcentrifuge
Procedure:
-
Culture cells to a density of approximately 1-2 x 10^6 cells/mL. For adherent cells, this will correspond to a confluent flask.
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a microcentrifuge tube. For suspension cells, resuspend the final cell pellet in 1 mL of ice-cold PBS.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold NEP Assay Buffer containing freshly added protease inhibitors (e.g., 1 mM PMSF and 10 µg/mL aprotinin).[14][15]
-
Homogenize the cell suspension by sonication or by passing it through a fine-gauge needle.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[14]
-
Carefully collect the supernatant, which contains the cell lysate with active neprilysin.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The cell lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Fluorometric Neprilysin Activity Assay
This protocol is based on the use of a fluorogenic neprilysin substrate that is cleaved by the enzyme to release a fluorescent product. The increase in fluorescence is proportional to neprilysin activity.
Materials:
-
Cell lysate (prepared as described above)
-
NEP Assay Buffer
-
Fluorogenic neprilysin substrate (e.g., Abz-based peptide)[14][15]
-
Neprilysin inhibitor compounds (test compounds and a known inhibitor as a positive control, e.g., Thiorphan or Phosphoramidon)
-
96-well white, flat-bottom microplate
-
Fluorescence microplate reader capable of kinetic measurements at 37°C and with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[14][15]
Procedure:
-
Assay Preparation:
-
Prepare a dilution series of your test inhibitor compounds and the positive control inhibitor in NEP Assay Buffer.
-
Dilute the cell lysate in NEP Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired measurement period. This may require optimization. A final protein concentration of less than 15 µg per well is recommended to avoid substrate suppression.[14][15]
-
-
Assay Plate Setup:
-
Add 90 µL of the diluted cell lysate to each well of the 96-well plate.
-
Include wells for a "no inhibitor" control (vehicle control) and a "no enzyme" control (background control, containing only NEP Assay Buffer).
-
Add 10 µL of the diluted inhibitor solutions to the appropriate wells. For the vehicle control, add 10 µL of the vehicle used to dissolve the inhibitors.
-
-
Substrate Preparation and Addition:
-
Initiation of the Reaction and Measurement:
-
Start the enzymatic reaction by adding 10 µL of the pre-warmed NEP substrate working solution to each well. The final volume in each well should be 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for 1-2 hours, taking readings every 1-2 minutes.[14][15]
-
-
Data Analysis:
-
For each well, determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of neprilysin inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.[16]
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for the in vitro cell-based screening of neprilysin inhibitors. By employing these methods, researchers can effectively identify and characterize novel compounds with the potential to modulate neprilysin activity for therapeutic benefit. Careful optimization of cell culture conditions and assay parameters will ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of captopril and thiorphan on the proliferation of human neoplastic cell lines and their influence on cytostatic activity of interferon alpha or cytotoxic activity of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of hypoxic effect on neprilysin activity in human neuroblastoma SH-SY5Y cells using a novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Fibrosis Markers Following Sacubitril Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, kidneys, and liver. This process leads to tissue stiffening, organ dysfunction, and eventual failure. Key protein markers are upregulated during fibrosis, including alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and Collagen I, a major component of the fibrotic scar. The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a central mediator of fibrosis, promoting the transformation of fibroblasts into myofibroblasts and stimulating ECM production.
Sacubitril, a neprilysin inhibitor, is a component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan. This combination therapy has demonstrated significant clinical benefits in heart failure.[1][2][3][4] Beyond its hemodynamic effects, emerging evidence highlights the direct anti-fibrotic properties of sacubitril/valsartan.[2][5][6][7] Western blot analysis is a crucial technique to quantify the changes in key fibrosis markers in response to sacubitril treatment, providing valuable insights into its mechanism of action and therapeutic efficacy.
Mechanism of Action: Sacubitril's Anti-Fibrotic Effects
Sacubitril, in combination with valsartan, mitigates fibrosis through multiple signaling pathways. The primary mechanism involves the inhibition of neprilysin, which leads to increased levels of natriuretic peptides. These peptides can counteract fibrotic processes. Furthermore, studies have shown that sacubitril/valsartan can attenuate fibrosis by:
-
Inhibiting the TGF-β1/Smad Pathway: Sacubitril/valsartan has been shown to decrease the expression of TGF-β1 and the phosphorylation of its downstream effector, Smad3.[3][7] This inhibition reduces the signaling cascade that promotes the expression of pro-fibrotic genes.
-
Restoring Protein Kinase G (PKG) Signaling: In cardiac fibroblasts, sacubitril/valsartan can restore PKG signaling, which in turn inhibits Rho activation, a key process in myofibroblast transition.[5][6]
-
Modulating other signaling pathways: Research also suggests that sacubitril can ameliorate cardiac fibrosis by inhibiting the TRPM7 channel and suppressing inflammatory pathways such as NF-κB.[2][7] In diabetic kidney disease, sacubitril/valsartan has been found to ameliorate tubulointerstitial fibrosis by restoring mitochondrial homeostasis through the Sirt1/PGC1α pathway.[8][9][10][11]
The following diagram illustrates the key signaling pathways involved in the anti-fibrotic effects of sacubitril.
References
- 1. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 4. Effects of Sacubitril/Valsartan on biomarkers of fibrosis and inflammation in patients with heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sacubitril/valsartan ameliorates tubulointerstitial fibrosis by restoring mitochondrial homeostasis in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sacubitril/valsartan ameliorates tubulointerstitial fibrosis by restoring mitochondrial homeostasis in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Expression Analysis in Cardiac Tissue Post-Sacubitril Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril, administered in combination with valsartan, represents a cornerstone in the treatment of heart failure. This combination, known as an angiotensin receptor-neprilysin inhibitor (ARNI), offers a dual mechanism of action. Valsartan blocks the angiotensin II type 1 (AT1) receptor, mitigating the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction and cardiac fibrosis.[1][2] Simultaneously, sacubitril's active metabolite, LBQ657, inhibits neprilysin, an enzyme responsible for degrading natriuretic peptides (NPs) like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[3][4] By preventing NP degradation, sacubitril enhances NP-mediated signaling, which promotes vasodilation, natriuresis, and antifibrotic effects.[5][6]
Understanding the molecular sequelae of sacubitril administration is critical for elucidating its cardioprotective mechanisms and identifying novel therapeutic targets. Gene expression analysis in cardiac tissue provides a powerful tool to dissect the downstream effects of ARNI therapy on pathways governing cardiac remodeling, fibrosis, inflammation, and hypertrophy.[7][8] These application notes provide detailed protocols for tissue handling, RNA extraction, and gene expression analysis, alongside a summary of expected molecular changes to guide researchers in this field.
Key Signaling Pathways Modulated by Sacubitril/Valsartan
The therapeutic efficacy of sacubitril/valsartan stems from its simultaneous modulation of two key neurohormonal systems.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Valsartan blocks the AT1 receptor, preventing angiotensin II from promoting vasoconstriction, aldosterone release, and profibrotic signaling.[2]
-
Augmentation of the Natriuretic Peptide (NP) System: Sacubitril inhibits neprilysin, leading to increased bioavailability of natriuretic peptides. These peptides activate guanylate cyclase-A receptors, increasing cyclic guanosine monophosphate (cGMP) levels, which in turn mediate beneficial cardiovascular effects.[9]
These primary actions lead to downstream modulation of pathways involved in cardiac fibrosis, such as the Transforming Growth Factor-β (TGF-β) signaling cascade.[7][10][11]
Caption: Dual mechanism of action of sacubitril/valsartan.
Caption: Sacubitril's inhibitory effect on the TGF-β fibrosis pathway.
Experimental Workflow
A typical workflow for analyzing gene expression in cardiac tissue involves sample collection, RNA extraction, quality control, reverse transcription, and quantitative PCR, followed by data analysis.
Caption: Standard workflow for cardiac gene expression analysis.
Detailed Experimental Protocols
Protocol 1: Cardiac Tissue Homogenization and RNA Extraction
High-quality RNA is essential for reliable gene expression data. Cardiac tissue is particularly fibrous, requiring a robust extraction method. Silica-membrane-based kits designed for fibrous tissues are recommended for their ability to yield high-integrity RNA.[12][13]
Materials:
-
Frozen cardiac tissue (~30-50 mg)
-
Liquid nitrogen
-
Pre-chilled sterile mortar and pestle
-
Qiagen RNeasy Fibrous Tissue Mini Kit (or similar)
-
β-mercaptoethanol (BME)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure:
-
Preparation: Pre-chill the mortar and pestle with liquid nitrogen. Prepare Buffer RLT with 10 µl of BME per 1 ml of buffer.
-
Tissue Pulverization: Place the frozen cardiac tissue sample in the chilled mortar. Add a small amount of liquid nitrogen and grind the tissue into a fine powder using the pestle. Do not allow the tissue to thaw.
-
Lysis: Quickly transfer the powdered tissue into a tube containing 600 µl of the prepared Buffer RLT. Immediately homogenize using a mechanical homogenizer until the lysate is uniform.
-
Centrifugation: Centrifuge the lysate for 3 minutes at maximum speed to pellet any debris.
-
Ethanol Addition: Carefully transfer the supernatant to a new microcentrifuge tube. Add 1 volume (approx. 600 µl) of 70% ethanol and mix well by pipetting.
-
Column Binding: Transfer the sample, including any precipitate, to an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
DNase Treatment (On-Column):
-
Add 350 µl of Buffer RW1 to the RNeasy column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Prepare the DNase I incubation mix as per the kit instructions (e.g., 10 µl DNase I stock solution in 70 µl Buffer RDD).
-
Add the DNase I mix directly to the RNeasy column membrane and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Add 350 µl of Buffer RW1 to the column and centrifuge for 15 seconds. Discard the flow-through.
-
Add 500 µl of Buffer RPE to the column and centrifuge for 15 seconds. Discard the flow-through.
-
Add another 500 µl of Buffer RPE and centrifuge for 2 minutes to dry the membrane completely.
-
-
Elution: Place the RNeasy column in a new 1.5 ml collection tube. Add 30-50 µl of RNase-free water directly to the membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value ≥ 7 is recommended for downstream applications like qPCR.[12]
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for cDNA synthesis and subsequent qPCR to quantify the expression of target genes.
Materials:
-
Extracted total RNA (1 µg)
-
cDNA synthesis kit (e.g., iScript Reverse Transcriptase kit)[16]
-
SYBR Green qPCR Master Mix (e.g., iQ SYBR Green Supermix)[16][17]
-
Nuclease-free water
-
Forward and reverse primers for target and reference genes (see Table 2 for examples)
-
qPCR instrument (e.g., Bio-Rad CFX Connect)[16]
Procedure:
Part A: cDNA Synthesis
-
In a 0.2 ml PCR tube, prepare the reverse transcription reaction mix according to the manufacturer's protocol. For a 20 µl reaction, this typically includes:
-
5X Reaction Buffer: 4 µl
-
Reverse Transcriptase: 1 µl
-
Total RNA: 1 µg
-
Nuclease-free water: to a final volume of 20 µl
-
-
Gently mix by pipetting and briefly centrifuge.
-
Perform the reverse transcription in a thermal cycler using the kit's recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Part B: qPCR Reaction
-
Dilute the cDNA template 1:5 or 1:10 with nuclease-free water.
-
Prepare the qPCR reaction mix in a new tube. For a 20 µl reaction per well:
-
2X SYBR Green Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
Diluted cDNA: 2 µl
-
Nuclease-free water: 7 µl
-
-
Aliquot 20 µl of the master mix into each well of a qPCR plate. Run each sample in triplicate. Include no-template controls (NTCs) for each primer set.
-
Seal the plate and centrifuge briefly.
-
Run the plate in a qPCR instrument using a standard amplification protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 sec and 60°C for 30 sec).[17][18]
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.
Part C: Data Analysis
-
Export the raw quantification cycle (Cq) values.
-
Normalize the Cq value of each target gene to the Cq value of a stable reference gene (e.g., GAPDH, 18S) to obtain the ΔCq:
-
ΔCq = Cq(target gene) - Cq(reference gene)
-
-
Calculate the ΔΔCq by comparing the experimental group (Sacubitril-treated) to the control group:
-
ΔΔCq = ΔCq(treated) - ΔCq(control)
-
-
Calculate the fold change in gene expression using the 2-ΔΔCq method.[19]
Protocol 3: Western Blotting for Protein Validation
Western blotting is used to confirm that changes in mRNA levels translate to corresponding changes in protein expression.
Materials:
-
Cardiac tissue lysate (prepared using RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., α-SMA, Collagen I, MMP9)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[20]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH).
Expected Gene Expression Changes Post-Sacubitril Administration
Studies in animal models and clinical settings have identified consistent changes in the expression of genes associated with cardiac remodeling following sacubitril/valsartan administration. The data below is a summary of findings from various preclinical and clinical studies.
| Gene/Protein | Function / Pathway | Observed Change Post-Sacubitril | Reference |
| Fibrosis Markers | |||
| Col1a1 (Collagen I) | Extracellular matrix component, fibrosis | Downregulated | [21][22] |
| Col3a1 (Collagen III) | Extracellular matrix component, fibrosis | Downregulated | [21][22] |
| Acta2 (α-SMA) | Myofibroblast activation marker | Downregulated | [20][21][23] |
| Tgfb1 (TGF-β1) | Profibrotic cytokine, Smad signaling | Downregulated | [7][8][11] |
| Mmp9 (MMP-9) | Matrix metalloproteinase, tissue remodeling | Downregulated | [20][23] |
| Inflammation Markers | |||
| Il6 (IL-6) | Pro-inflammatory cytokine | Downregulated | [24] |
| Tnf (TNF-α) | Pro-inflammatory cytokine | Downregulated | [24] |
| Icam1 (ICAM-1) | Adhesion molecule, inflammation | Downregulated | [25] |
| Cardiac Hypertrophy & Function Markers | |||
| Nppa (ANP) | Natriuretic peptide, vasodilation | Upregulated (plasma protein) | [8][26] |
| Nppb (BNP) | Natriuretic peptide, heart failure marker | Upregulated (plasma protein) | [4][8] |
| NT-proBNP | Inactive BNP fragment, HF biomarker | Downregulated (plasma protein) | [1][8][27] |
| Myh7 (β-MHC) | Myosin heavy chain, hypertrophy marker | Downregulated | [28] |
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the effects of sacubitril on cardiac gene expression. By employing these standardized methods, researchers can reliably quantify changes in key molecular pathways involved in cardiac remodeling. This approach is invaluable for preclinical studies validating the efficacy of novel compounds and for translational research aimed at understanding the molecular basis of heart failure therapies in patients. The consistent downregulation of fibrotic and inflammatory markers underscores the significant role of sacubitril in promoting beneficial cardiac reverse remodeling.[7][16]
References
- 1. Renin-angiotensin-aldosterone system inhibition in patients affected by heart failure: efficacy, mechanistic effects and practical use of sacubitril/valsartan. Position Paper of the Italian Society of Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. B-type Natriuretic Peptide During Treatment with Sacubitril/Valsartan: the PARADIGM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Addition of Sacubitril/Valsartan to Mineralocorticoid Receptor Antagonist Therapy in Primary Aldosteronism: Effects on Plasma Aldosterone Concentration and Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 9. Sacubitril/valsartan (LCZ696) significantly reduces aldosterone and increases cGMP circulating levels in a canine model of RAAS activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Biomarkers of Sacubitril/Valsartan Treatment Response in Heart Failure with Preserved Ejection Fraction: Molecular Insights into Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 12. aups.org.au [aups.org.au]
- 13. RNA extraction from healthy and failing human myocardium: a comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nextadvance.com [nextadvance.com]
- 15. researchgate.net [researchgate.net]
- 16. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Reference genes for gene expression studies in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sacubitril/valsartan attenuated myocardial inflammation, fibrosis, apoptosis and promoted autophagy in doxorubicin-induced cardiotoxicity mice via regulating the AMPKα–mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel [frontiersin.org]
- 24. Sacubitril/valsartan ameliorates cardiac function and ventricular remodeling in CHF rats via the inhibition of the tryptophan/kynurenine metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Effects of Sacubitril/Valsartan on N-Terminal Pro-B-Type Natriuretic Peptide in Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Echocardiography for Cardiac Function Assessment in Sacubitril-Treated Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitril, in combination with valsartan, represents a cornerstone in heart failure therapy. It functions as a neprilysin inhibitor, increasing the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis.[1][2] Preclinical evaluation of such therapeutic agents in murine models of cardiac dysfunction is crucial. Transthoracic echocardiography is a non-invasive imaging modality that is indispensable for the serial assessment of cardiac morphology and function in these models.[3][4] This document provides a detailed protocol for the standardized application of echocardiography to assess cardiac function in mice undergoing treatment with sacubitril, ensuring reproducibility and accuracy in preclinical studies.
Materials and Equipment
-
High-Frequency Ultrasound System: A system designed for small animals, such as the VisualSonics Vevo 3100 or equivalent, is required.
-
High-Frequency Linear Array Transducer: A transducer with a frequency range of 30-50 MHz is optimal for murine cardiac imaging.
-
Anesthesia System: An isoflurane vaporizer with a nose cone for maintaining a stable plane of anesthesia.
-
Animal Platform: A heated platform with integrated ECG electrodes to monitor heart rate and maintain body temperature.[5][6]
-
Physiological Monitoring: Rectal probe for core body temperature and respiratory rate monitoring.
-
Supplies: Hair removal cream[7], pre-warmed ultrasound gel, and medical tape.
-
Data Analysis Software: Software capable of analyzing M-mode, B-mode, and Doppler images to calculate cardiac parameters.
Experimental Protocols
-
Hair Removal: One day prior to imaging, remove the hair from the anterior chest of the mouse using a chemical depilatory cream to ensure a clear acoustic window.[7][8]
-
Anesthesia: Induce anesthesia in an induction chamber with 2.5-3.0% isoflurane.[7][8] Once sedated, transfer the mouse to the heated platform and maintain anesthesia with 1.0-1.5% isoflurane delivered via a nose cone.[5][8] A heart rate of >400 beats per minute is recommended to be within the physiological range for anesthetized mice.[9]
-
Positioning: Secure the mouse in a supine position on the platform using tape on the limbs.[7]
-
Monitoring: Continuously monitor the ECG, heart rate, and respiratory rate. Maintain the core body temperature at approximately 37°C using the heated platform and a rectal probe.[5][7]
A systematic approach to image acquisition is critical. The following views should be obtained for a comprehensive assessment.
-
Parasternal Long-Axis (PLAX) View:
-
Transducer Position: Place the transducer to the left of the sternum, with the orientation marker directed toward the mouse's right shoulder.
-
Structures Visualized: This view provides a longitudinal plane of the left ventricle (LV), showing the mitral and aortic valves.[6]
-
Measurements: Acquire B-mode images for overall morphology and M-mode images with the cursor placed perpendicular to the LV walls at the level of the papillary muscles to measure wall thickness and chamber dimensions.[10][11]
-
-
Parasternal Short-Axis (PSAX) View:
-
Transducer Position: From the PLAX view, rotate the transducer 90 degrees clockwise.[4][10]
-
Structures Visualized: This provides a cross-sectional view of the LV, typically at the level of the papillary muscles.[10]
-
Measurements: M-mode measurements of the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs) are crucial for calculating systolic function.[9][10]
-
-
Apical Four-Chamber (A4C) View:
-
Transducer Position: Move the transducer towards the cardiac apex and tilt it to visualize all four chambers of the heart.[6][11]
-
Structures Visualized: The left and right atria and ventricles are visualized, along with the mitral and tricuspid valves.[11]
-
Measurements: This view is essential for assessing diastolic function using pulsed-wave Doppler of the mitral inflow to measure the E and A wave velocities.[11][12] Tissue Doppler Imaging (TDI) of the mitral annulus can also be performed to assess myocardial velocities.[10][11]
-
Data Presentation: Quantitative Analysis
All quantitative data should be systematically recorded and analyzed. The following tables summarize key parameters for assessing systolic and diastolic function and the expected changes with effective sacubitril treatment in a heart failure model.
Table 1: Key Echocardiographic Parameters for Assessing Systolic Function
| Parameter | Calculation | Expected Change with Sacubitril Treatment in HF |
| Left Ventricular Ejection Fraction (EF) | EF (%) = [ (LVIDd³ - LVIDs³) / LVIDd³ ] x 100[10] | Increase[2] |
| Fractional Shortening (FS) | FS (%) = [ (LVIDd - LVIDs) / LVIDd ] x 100[9] | Increase[13] |
| Left Ventricular Internal Diameter at end-systole (LVIDs) | Direct measurement from M-mode | Decrease |
| Left Ventricular Internal Diameter at end-diastole (LVIDd) | Direct measurement from M-mode | Decrease or no change |
| Stroke Volume (SV) | SV = (π/6) * (LVIDd³ - LVIDs³) | Increase |
| Cardiac Output (CO) | CO = SV x Heart Rate | Increase |
Table 2: Key Echocardiographic Parameters for Assessing Diastolic Function
| Parameter | Description | Expected Change with Sacubitril Treatment in HF |
| E/A Ratio | Ratio of early (E) to late (A) diastolic mitral inflow velocities.[11] | Normalization (increase if initially reduced, decrease if pseudonormal) |
| E-wave Deceleration Time (DT) | Time from the peak of the E-wave to baseline.[11] | Normalization (may shorten if initially prolonged) |
| Isovolumic Relaxation Time (IVRT) | Time between aortic valve closure and mitral valve opening.[11][12] | Decrease (shortening towards normal)[14][15] |
| E/e' Ratio | Ratio of early mitral inflow velocity (E) to early diastolic mitral annular velocity (e').[11] | Decrease (indicates reduced filling pressures) |
| Left Atrial (LA) Area/Volume | Measurement of the left atrial size, an indicator of chronic diastolic dysfunction.[11][14] | Decrease |
Mandatory Visualizations
Caption: Mechanism of action of sacubitril/valsartan.
Caption: Experimental workflow for sacubitril treatment.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Transthoracic Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Echocardiographic evaluation of diastolic function in mouse models of heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Staining of Cardiac Fibrosis in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, predominantly collagen, is a hallmark of most cardiac pathologies and a key contributor to heart failure.[1] Histological staining of cardiac tissue from animal models is a fundamental technique for the visualization and quantification of fibrosis, providing crucial insights into disease progression and the efficacy of therapeutic interventions. These application notes provide detailed protocols for the most common histological stains used to assess cardiac fibrosis: Masson's Trichrome and Picrosirius Red.
Overview of Staining Methods
Two of the most widely used methods for staining collagen in cardiac tissue are Masson's Trichrome and Picrosirius Red.[2][3] While both are effective, they operate on different principles and offer distinct advantages.
-
Masson's Trichrome: This is a three-color staining method that distinguishes collagen from other tissue components.[4] It is a reliable and widely used technique for visualizing the distribution of fibrotic tissue.[5]
-
Picrosirius Red (PSR): This method uses a single dye, Sirius Red, in a saturated picric acid solution.[6] PSR staining is highly specific for collagen.[7] When viewed under polarized light, collagen fibers exhibit birefringence, appearing as bright yellow, orange, or green against a dark background, which can be used for more detailed analysis of collagen organization.[8][9]
The choice of staining method often depends on the specific research question and the available imaging equipment.
Data Presentation: Comparison of Staining Methods
| Feature | Masson's Trichrome | Picrosirius Red |
| Principle | Utilizes three different dyes to selectively stain collagen, muscle, and cytoplasm.[10] | A single anionic dye (Sirius Red) with sulfonic acid groups that bind specifically to the basic amino acids of collagen molecules.[8] |
| Collagen Color | Blue or Green[4] | Red under bright-field microscopy.[9] Yellow, orange, or red (thick fibers) and green (thin fibers) under polarized light.[11][12] |
| Muscle/Cytoplasm Color | Red/Pink[4] | Yellowish (with picric acid counterstain) or colorless depending on the protocol.[13][14] |
| Nuclei Color | Dark Brown to Black[4] | Black/Dark Brown (if counterstained with Weigert's hematoxylin).[6] |
| Specificity for Collagen | Good, but can sometimes stain other components. | High specificity for collagen.[7] |
| Quantification | Suitable for quantification of total fibrotic area using color thresholding in image analysis software.[15] | Excellent for quantification of total collagen.[7][8] Polarized light microscopy allows for the analysis of collagen fiber thickness and organization.[16] |
| Advantages | Provides excellent contrast between fibrotic and healthy tissue, making it easy to visualize the overall architecture.[3] | High specificity and the ability to analyze collagen organization with polarized light.[2] The stain is also more stable and less prone to fading compared to some trichrome methods.[7] |
| Limitations | May fail to stain very thin collagen fibers, potentially underestimating the total collagen content.[8] | The interpretation of colors under polarized light to differentiate collagen types (e.g., Type I vs. Type III) is debated and may not be reliable.[8] |
Experimental Protocols
General Workflow for Histological Staining
The following diagram illustrates the general workflow for preparing and staining cardiac tissue sections.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring cardiac fibrosis: a technical challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 5. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections [mdpi.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Identifying Collagen Fiber Types I and III Stained with Picrosirius Red Using the BX53 Microscope Equipped with Olympus’ High Luminosity and High Color Rendering LED | Olympus LS [evidentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. cancerdiagnostics.com [cancerdiagnostics.com]
- 14. med.emory.edu [med.emory.edu]
- 15. journals.physiology.org [journals.physiology.org]
- 16. ahajournals.org [ahajournals.org]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sacubitril Purity
Application Note and Protocol
This document provides a detailed application note and protocol for the determination of sacubitril purity using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is applicable for the quantitative analysis of sacubitril and the separation of its potential impurities and degradation products in bulk drug substances and pharmaceutical dosage forms.
Introduction
Sacubitril is a neprilysin inhibitor used in combination with an angiotensin II receptor blocker for the treatment of heart failure. Ensuring the purity of sacubitril is a critical aspect of quality control in pharmaceutical manufacturing to guarantee its safety and efficacy. This application note describes a robust, stability-indicating HPLC method capable of separating sacubitril from its process-related impurities and degradation products that may be formed during manufacturing, storage, or under stress conditions.
Experimental Protocol
This protocol is based on established and validated methods for sacubitril analysis.[1][2][3][4][5]
Instrumentation and Chromatographic Conditions
A summary of the recommended HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV or PDA Detector |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Perchloric Acid in Water |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (80:15:5, v/v/v) |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.0 | |
| 25.0 | |
| 37.0 | |
| 39.0 | |
| 45.0 | |
| Flow Rate | 0.6 - 1.5 mL/min (e.g., 0.8 mL/min) |
| Column Temperature | 30°C[1][6] |
| Detection Wavelength | 254 nm[1][7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 21-50 minutes[7][8] |
Reagent and Sample Preparation
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is commonly used.[8]
-
Standard Stock Solution (Sacubitril): Accurately weigh about 25 mg of Sacubitril reference standard and transfer it into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.
-
Sample Solution (Bulk Drug): Prepare a sample solution of sacubitril in the diluent at a concentration similar to the standard solution.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 24 mg of sacubitril and transfer it to a 25 mL volumetric flask.[9] Add about 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of sacubitril, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][8] A summary of the validation parameters is presented below.
| Validation Parameter | Typical Results |
| Linearity (µg/mL) | 12-60 µg/mL for sacubitril[9] |
| Correlation Coefficient (r²) | ≥ 0.999[9] |
| Accuracy (% Recovery) | 93 - 105% for impurities |
| 98.3 - 102% for sacubitril[5][9] | |
| Precision (% RSD) | < 2% for sacubitril[9] |
| < 5.2% for impurities | |
| Limit of Detection (LOD) | 0.030 - 0.0626 µg/mL for sacubitril[9] |
| Limit of Quantification (LOQ) | 0.100 - 0.1897 µg/mL for sacubitril[9] |
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the method. Sacubitril has been shown to be labile under certain stress conditions.
-
Acid Hydrolysis: Degradation is observed in the presence of 1 N HCl at 60°C.
-
Base Hydrolysis: Degradation is observed in the presence of 0.1 N NaOH at 40°C.
-
Oxidative Degradation: Sacubitril shows degradation under oxidative stress conditions.[10][11]
-
Thermal and Photolytic Stress: Sacubitril is generally stable under heat and light exposure.[11]
The HPLC method effectively separates the degradation products from the main sacubitril peak, confirming its stability-indicating capability.[8]
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow of the HPLC method for sacubitril purity analysis.
Caption: Experimental workflow for sacubitril purity analysis by HPLC.
Caption: Logical relationship of HPLC method parameters and validation.
References
- 1. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. | Neuroquantology [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. worldsresearchassociation.com [worldsresearchassociation.com]
- 7. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. japsonline.com [japsonline.com]
- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Sacubitril Sodium Degradation Products Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of sacubitril sodium degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound observed under forced degradation conditions?
A1: Under forced degradation conditions as per ICH guidelines, this compound is susceptible to degradation, particularly under acidic, alkaline, and oxidative stress. The primary degradation products identified are Sacubitrilat (desethyl-sacubitril) and its dimer, along with other impurities.[1][2] Two commonly reported degradation products are designated as SAC D-1 and SAC D-2.[3]
Q2: To which stress conditions is this compound most labile?
A2: this compound is particularly susceptible to degradation under acidic and alkaline hydrolytic conditions.[4][5][6][7] Significant degradation is also observed under oxidative stress.[1][6][7][8][9] It is generally found to be more stable under thermal and photolytic stress conditions.[1][3][5][6][7]
Q3: What are the m/z values for the commonly observed degradation products of sacubitril?
A3: The mass-to-charge ratio (m/z) is crucial for the initial identification of degradation products using LC-MS. Commonly reported m/z values for sacubitril degradation products include 383.17, 384.59, and 265.15.[2][3][10][11]
Troubleshooting Guides
Problem 1: Poor separation of sacubitril and its degradation products in HPLC.
Possible Causes & Solutions:
-
Inappropriate Column: The choice of HPLC column is critical. A C18 column is commonly used, but for better separation of stereoisomers and degradation products, a chiral column like Chiralcel OJ-RH may be necessary.[10]
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), buffer, and pH, significantly impacts separation. Gradient elution is often required to achieve optimal resolution.[4][10][12]
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can improve peak shape and resolution.[10][12]
Problem 2: Difficulty in identifying and characterizing unknown degradation products.
Possible Causes & Solutions:
-
Insufficient Mass Spectrometry Data: For structural elucidation, high-resolution mass spectrometry (HRMS) like LC-QTOF-MS/MS is essential to obtain accurate mass and fragmentation patterns.[9][11]
-
Need for Further Spectroscopic Analysis: For unambiguous structure confirmation of isolated degradation products, advanced spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are required.[1][3][9][11]
-
Isolation of Impurities: Preparative HPLC may be necessary to isolate sufficient quantities of the degradation products for comprehensive spectroscopic analysis.[1][3]
Data Presentation
Table 1: Summary of Forced Degradation Studies on Sacubitril
| Stress Condition | Reagents and Conditions | Observed Degradation Products (m/z) | Extent of Degradation | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 2 hours | Impurity 1 (m/z 383.44) | Significant | [10] |
| 0.5 N HCl | SAC D-2, SAC D-3 | 32.33% | [7][9][11] | |
| Base Hydrolysis | 0.1 N NaOH at 40°C for 1 hour | Impurity 1 (m/z 383.44), Impurity 5 (m/z 265.35) | Significant | [10] |
| 0.5 N NaOH | SAC D-1, SAC D-2 | Significant | [1] | |
| Alkali | SAC D-2, SAC D-3 | 36.71% | [7][9][11] | |
| Oxidative | 5% v/v H₂O₂ | SAC D-2, SAC D-3 | 2.98% | [7][8][9][11] |
| 15% H₂O₂ at 60°C for 30 minutes | - | Labile | [5] | |
| Thermal | 60°C | No degradation observed | Stable | [1][10] |
| 80°C for 5 days | - | Stable | [5] | |
| Photolytic | UV light (200 WH/m²) and visible light (1.2 million lux hours) | No degradation observed | Stable | [1][5][10] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the typical stress conditions applied to this compound to induce degradation.
-
Acid Hydrolysis: Treat the drug substance with 0.5 N HCl at room temperature.[1]
-
Base Hydrolysis: Treat the drug substance with 0.5 N NaOH at room temperature.[1]
-
Oxidative Degradation: Treat the drug substance with 5% v/v hydrogen peroxide.[8]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 60°C.[1]
-
Photolytic Degradation: Expose the drug substance to UV light (not less than 1.2 million lux hours) and visible light (200 WH/m²).[1]
2. Stability-Indicating HPLC Method
This is a representative HPLC method for the separation of sacubitril and its degradation products.
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase A: 1 ml of trifluoroacetic acid in 1000 ml of Milli-Q water.[10]
-
Mobile Phase B: 1 ml of trifluoroacetic acid in a mixture of acetonitrile and methanol (950:50 v/v).[10]
-
Gradient Program: T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.[10]
-
Flow Rate: 0.8 ml/min.[10]
-
Column Temperature: 45°C.[10]
-
Detection: 254 nm.[10]
Visualizations
Caption: this compound Degradation Pathways under Various Stress Conditions.
Caption: Workflow for Identification and Characterization of Sacubitril Degradation Products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies - ProQuest [proquest.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitcentral.com [scitcentral.com]
- 12. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sacubitril in Aqueous Solutions for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of sacubitril in aqueous solutions for in vitro assays. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of sacubitril in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of sacubitril for in vitro assays?
A1: Sacubitril is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to first dissolve sacubitril in an organic solvent like DMSO or ethanol to create a concentrated stock solution. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous assay buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
Q2: What is the stability of sacubitril in aqueous solutions?
A2: Sacubitril's stability in aqueous solutions is influenced by pH, temperature, and the presence of oxidative agents. It is most stable in solutions with a pH between 5 and 7.[1] Sacubitril is susceptible to degradation under acidic and alkaline conditions, as well as in the presence of strong oxidizing agents. For detailed degradation data, refer to the stability table below.
Q3: Sacubitril is a prodrug. Do I need to consider its activation in my in vitro assay?
A3: Yes, this is a critical consideration. Sacubitril is a prodrug that is converted to its active metabolite, sacubitrilat (LBQ657), by esterases.[2] If your in vitro system, such as purified enzyme preparations, lacks esterase activity, sacubitril will not be efficiently converted to its active form, and you may not observe the expected inhibitory effects on neprilysin. In such cases, using the active metabolite, sacubitrilat, directly is recommended. For cell-based assays, the presence of intracellular and extracellular esterases will facilitate the conversion of sacubitril to sacubitrilat.
Q4: Can I use sacubitril in cell-based assays? What concentrations are typically used?
A4: Yes, sacubitril is used in various cell-based assays, particularly with cell types like cardiac fibroblasts and cardiomyocytes.[3][4] Typical concentrations used in in vitro studies can range from the nanomolar to the micromolar range, depending on the cell type and the specific endpoint being measured. For example, concentrations around 10 µM have been used in studies with myocardial fibroblasts.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Stability of Sacubitril in Aqueous Solutions
The following table summarizes the degradation of sacubitril under various stress conditions, providing an overview of its stability.
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 2N HCl | 1 hour | 32.33% | [6] |
| Acid Hydrolysis | 1N HCl at 60°C | 30 minutes | Prone to degradation | [7] |
| Alkaline Hydrolysis | 2N NaOH | 1 hour | 36.71% | [6] |
| Alkaline Hydrolysis | 0.5N NaOH at RT | 10 minutes | Prone to degradation | [7] |
| Oxidative | 15% H₂O₂ | 5 hours | 2.98% | [6] |
| Oxidative | 15% H₂O₂ at 60°C | 30 minutes | Prone to degradation | [7] |
| Thermal | 121°C | 3 days | Stable | [6] |
| Photolytic | UV light | 24 hours | Stable | [6] |
Experimental Protocols
Protocol 1: Preparation of Sacubitril Stock Solution
This protocol describes the preparation of a 10 mM stock solution of sacubitril in DMSO.
Materials:
-
Sacubitril (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of sacubitril powder. The molecular weight of sacubitril is 411.49 g/mol .
-
Add the appropriate volume of anhydrous DMSO to the sacubitril powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the sacubitril is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Neprilysin Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of sacubitrilat (the active form of sacubitril) on neprilysin.
Materials:
-
Recombinant human neprilysin
-
Neprilysin substrate (e.g., a fluorogenic peptide)
-
Sacubitrilat
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of sacubitrilat in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, recombinant human neprilysin, and the different concentrations of sacubitrilat. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the neprilysin substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the reaction progress over time. The rate of increase in fluorescence is proportional to the neprilysin activity.
-
Calculate the percentage of inhibition for each concentration of sacubitrilat and determine the IC₅₀ value.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low neprilysin inhibition observed | 1. Sacubitril (prodrug) was used instead of sacubitrilat (active form) in an assay lacking esterases. 2. The enzyme concentration is too high. 3. The inhibitor concentration is too low. | 1. Use sacubitrilat directly in purified enzyme assays. 2. Optimize the enzyme concentration to ensure the reaction is in the linear range. 3. Perform a dose-response curve to determine the appropriate inhibitor concentration range. |
| High variability between replicate wells | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of each well after adding all reagents. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity. |
| Unexpected results in cell-based assays | 1. Cytotoxicity of the compound or solvent. 2. Instability of sacubitril in the cell culture medium over the course of the experiment. 3. Low esterase activity in the chosen cell line, leading to insufficient activation of sacubitril. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to assess the toxicity of sacubitril and the solvent at the concentrations used. 2. Refresh the cell culture medium with freshly prepared sacubitril solution at appropriate intervals for long-term experiments. 3. Measure the esterase activity of your cell line or consider using sacubitrilat directly. |
Visualizations
Signaling Pathway of Sacubitril's Action
Caption: Mechanism of action of sacubitril.
Experimental Workflow for In Vitro Neprilysin Inhibition Assay
Caption: Workflow for a neprilysin inhibition assay.
Troubleshooting Logic for Unexpected Cell-Based Assay Results
Caption: Troubleshooting logic for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsm.com [ijpsm.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing Sacubitril/Valsartan Dosage for In Vivo Heart failure Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sacubitril/valsartan in in vivo heart failure models.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for sacubitril/valsartan in rodent models of heart failure?
The optimal dose of sacubitril/valsartan can vary depending on the specific animal model, the severity of heart failure, and the administration route. However, based on published studies, a common starting point for oral administration in rats is in the range of 60-70 mg/kg/day, and for mice, a dose of 100 mg/kg/day has been used effectively.[1][2][3] It is crucial to perform dose-finding studies for your specific experimental conditions.
2. How should I prepare sacubitril/valsartan for oral administration?
For oral gavage, commercially available tablets can be crushed into a fine powder using a mortar and pestle.[4] The powder can then be suspended in a suitable vehicle. Purified water or normal saline are common vehicles used in published studies.[2][3] It is recommended to prepare fresh suspensions daily to ensure stability and accurate dosing. For administration in drinking water, the calculated amount of crushed tablets is dissolved in the daily volume of water consumed by the animals. The water consumption should be monitored to adjust the drug concentration and maintain the target dose.[1]
3. What is the recommended vehicle for sacubitril/valsartan suspension?
Purified water is a commonly used and acceptable vehicle for preparing sacubitril/valsartan suspensions for oral gavage in animal studies.[2] One study mentions using water as the vehicle for a 10-week treatment period in rats.[2] Another study in diabetic rats used normal saline as the vehicle for oral gavage.[3] The choice of vehicle should be consistent across all experimental groups, including the control group.
4. How stable is sacubitril/valsartan in drinking water?
While detailed long-term stability data in drinking water for animal studies is limited in the readily available literature, it is a common practice to prepare fresh medicated water every 1-2 days to minimize potential degradation. Factors such as water pH, temperature, and light exposure can affect drug stability. Forced degradation studies have shown that sacubitril/valsartan is prone to degradation under acidic, alkaline, and oxidative stress conditions. Therefore, daily or every-other-day preparation of the drinking water solution is a recommended precaution to ensure consistent drug delivery.
5. What are the potential adverse effects to monitor in animals?
The most common adverse effect of sacubitril/valsartan is hypotension due to its vasodilatory effects.[5][6][7] Researchers should closely monitor animals for signs of hypotension, which may include lethargy, reduced mobility, or a hunched posture. Regular blood pressure monitoring, if feasible for the animal model, is recommended, especially during the initial phase of treatment. Other potential adverse effects to monitor, based on clinical data, include hyperkalemia and renal dysfunction, although these are less commonly reported in preclinical studies.[5]
6. How can I troubleshoot hypotension in my animal model?
If you observe signs of hypotension, consider the following troubleshooting steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose of sacubitril/valsartan.
-
Staggered Dosing: If administering other cardiovascular drugs, consider staggering their administration times to avoid synergistic hypotensive effects.
-
Fluid and Electrolyte Balance: Ensure animals have free access to water and food to maintain proper hydration and electrolyte balance.
-
Acclimatization Period: A gradual dose escalation at the beginning of the study can help the animals acclimatize to the medication.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage Calculation | Double-check all calculations for converting human equivalent doses to animal doses, considering the body surface area of the specific species and strain. |
| Inaccurate Drug Administration | For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For administration in drinking water, monitor daily water intake for each animal to adjust drug concentration and ensure consistent dosing. |
| Drug Stability Issues | Prepare fresh drug solutions or suspensions daily. Store stock solutions and the drug product according to the manufacturer's recommendations, protected from light and extreme temperatures. |
| Variability in Animal Model | Ensure the heart failure model is consistently induced and that animals are randomized to treatment groups based on baseline cardiac function to minimize inter-animal variability. |
| Drug-Drug Interactions | If co-administering other medications, review potential pharmacokinetic and pharmacodynamic interactions that could alter the efficacy or toxicity of sacubitril/valsartan. |
Issue: Animal Welfare Concerns (e.g., Lethargy, Weight Loss)
| Potential Cause | Troubleshooting Steps |
| Hypotension | Monitor for signs of low blood pressure. If suspected, reduce the dose or temporarily discontinue treatment and consult with a veterinarian. Consider non-invasive blood pressure monitoring if available. |
| Dehydration or Malnutrition | Ensure easy access to food and water. Medicated water may alter taste and reduce intake; monitor water consumption and consider alternative administration routes like oral gavage if necessary.[1] |
| Off-Target Effects | While generally well-tolerated in animal models, be observant of any unusual clinical signs. Perform regular health checks and consult with a veterinarian if any concerns arise. |
| Gavage-Related Stress | Improper oral gavage technique can cause stress, injury, or aspiration. Ensure personnel are properly trained. Consider alternative, less stressful administration methods if possible. |
Quantitative Data Summary
Table 1: Sacubitril/Valsartan Dosages in Rodent Heart Failure Models
| Animal Model | Species | Heart Failure Induction Method | Sacubitril/Valsartan Dose | Administration Route | Treatment Duration | Reference |
| Metabolic Heart Disease | Mouse | High-Fat, High-Sucrose Diet | 100 mg/kg/day | Drinking Water | 16 weeks | [1] |
| Pressure Overload | Rat | Ascending Aortic Constriction | 68 mg/kg/day | Oral Gavage | 10 weeks | [2] |
| Diabetic Cardiomyopathy | Rat | Streptozotocin Injection | 60 mg/kg/day | Oral Gavage | 8 weeks | [3] |
| Doxorubicin-Induced Cardiotoxicity | Rat | Doxorubicin Injection | 20 mg/kg/day | Oral Gavage | 4 weeks | [8] |
Experimental Protocols
Protocol 1: Administration of Sacubitril/Valsartan via Drinking Water in Mice
Based on: Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease[1]
-
Dose Calculation:
-
The target dose for sacubitril/valsartan is 100 mg/kg/day.
-
Measure the average daily water consumption per mouse.
-
Calculate the required concentration of sacubitril/valsartan in the drinking water based on the average body weight and water intake.
-
Example Calculation: For a 25g mouse drinking 5 mL of water per day, the daily dose is 2.5 mg. The concentration in the drinking water would be 0.5 mg/mL.
-
-
Preparation of Medicated Water:
-
Crush the required number of sacubitril/valsartan tablets into a fine powder.
-
Dissolve the powder in the calculated volume of drinking water.
-
Prepare fresh medicated water daily or every other day.
-
-
Administration and Monitoring:
-
Provide the medicated water to the mice as their sole source of drinking water.
-
Measure water intake daily to monitor for any changes in consumption that might affect the actual dose received.
-
Adjust the concentration of the drug in the water as needed based on changes in body weight and water intake to maintain the target dose.
-
Protocol 2: Administration of Sacubitril/Valsartan via Oral Gavage in Rats
Based on: Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts[2]
-
Dose Calculation:
-
The target dose for sacubitril/valsartan is 68 mg/kg/day.
-
Calculate the required dose for each rat based on its individual body weight.
-
-
Preparation of Suspension:
-
Crush the required number of sacubitril/valsartan tablets into a fine powder using a mortar and pestle.
-
Suspend the powder in a known volume of purified water to achieve the desired concentration for gavage.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Prepare the suspension fresh daily.
-
-
Administration:
-
Administer the calculated volume of the suspension to each rat once daily using a suitable oral gavage needle.
-
Ensure proper gavage technique to minimize stress and prevent injury.
-
Visualizations
Caption: Dual mechanism of action of sacubitril/valsartan.
Caption: General experimental workflow for in vivo studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sacubitril/valsartan: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Recurrent hypotension induced by sacubitril/valsartan in cardiomyopathy secondary to Duchenne muscular dystrophy: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypotension With Sacubitril/Valsartan Use in HFrEF - American College of Cardiology [acc.org]
- 7. Prolonged First-Dose Hypotension Induced by Sacubitril/Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Technical Support Center: Overcoming Matrix Effects in Sacubitril Bioanalytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalytical quantification of sacubitril and its active metabolite, LBQ657, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of sacubitril bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for sacubitril and its metabolites by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1][2] These components, such as phospholipids and salts, can either suppress or enhance the analyte's signal during mass spectrometry analysis, leading to inaccurate and imprecise quantification.[1][2]
Q2: Why is a stable isotope-labeled (SIL) internal standard crucial for sacubitril bioanalysis?
A2: A SIL internal standard, such as sacubitril-d4, is the most effective way to compensate for matrix effects.[3][4] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar ionization suppression or enhancement.[5] This allows for the accurate correction of signal variability, ensuring robust and reliable quantification.[5]
Q3: What are the most common sample preparation techniques to minimize matrix effects for sacubitril?
A3: The most commonly reported and effective sample preparation technique for sacubitril and its metabolites in plasma is protein precipitation.[3][6][7][8] This method is simple, fast, and effectively removes a large portion of proteins, which can be a source of matrix interference. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are other techniques that can provide cleaner extracts and further reduce matrix effects.[9]
Q4: Can the choice of ionization source affect matrix effects?
A4: Yes. While electrospray ionization (ESI) is commonly used, it can be susceptible to matrix effects.[2] In some cases, switching to atmospheric-pressure chemical ionization (APCI) may reduce matrix effects, as it is generally less prone to ionization suppression from non-volatile matrix components.[2]
Troubleshooting Guides
Problem: I am observing significant ion suppression or enhancement for sacubitril, even with a SIL internal standard.
This guide provides a systematic approach to troubleshoot and mitigate persistent matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from validated methods for the analysis of sacubitril, its metabolite LBQ657, and valsartan in human plasma.[3][7][8]
-
Thaw Samples: Allow frozen human plasma samples to thaw at room temperature.
-
Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot 100 µL of plasma.
-
Add Internal Standard: Add the internal standard working solution (e.g., sacubitril-d4 and valsartan-d3 in acetonitrile:water (1:1, v/v)).
-
Precipitation: Add 300 µL of acetonitrile to each well/tube to precipitate the plasma proteins.
-
Vortex: Vortex the plate/tubes for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer an aliquot of the clear supernatant to a clean 96-well plate.
-
Dilution (Optional but Recommended): Dilute the supernatant 1:1 with acetonitrile-water (1:1, v/v) to further reduce matrix concentration.[3]
-
Injection: Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system for analysis.
Protocol 2: Representative LC-MS/MS Conditions
These conditions are a composite from several published methods and may require optimization for your specific instrumentation.[3][4][6]
Caption: Typical LC-MS/MS experimental setup.
Quantitative Data Summary
The following tables summarize key validation parameters from a representative bioanalytical method for sacubitril.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Sacubitril | 2.00 - 4000 | 2.00 | > 0.99 |
| LBQ657 | 5.00 - 10000 | 5.00 | > 0.99 |
| Valsartan | 5.00 - 10000 | 5.00 | > 0.99 |
| Data compiled from a study by Ni et al.[3] |
Table 2: Recovery and Matrix Effect Evaluation
| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Sacubitril | LQC (6.00 ng/mL) | 95.8 | 98.2 |
| MQC (1600 ng/mL) | 94.7 | 101.5 | |
| HQC (3000 ng/mL) | 96.3 | 99.7 | |
| LBQ657 | LQC (15.0 ng/mL) | 97.1 | 102.3 |
| MQC (4000 ng/mL) | 95.5 | 100.8 | |
| HQC (8000 ng/mL) | 98.2 | 97.4 | |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. A matrix effect value close to 100% indicates minimal impact. Data from a study by Ni et al.[3] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scienceopen.com [scienceopen.com]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in sacubitril cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during sacubitril cell-based assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Inconsistent Neprilysin (NEP) Inhibition
Q1: My NEP inhibition results are highly variable between experiments when using sacubitril. What could be the cause?
A1: Inconsistent neprilysin (NEP) inhibition with sacubitril can stem from several factors. A primary consideration is that sacubitril is a prodrug that is converted to its active metabolite, LBQ657, by the enzyme carboxylesterase 1 (CES1). The level of CES1 activity can vary significantly between different cell lines, which could lead to inconsistent conversion of sacubitril to its active form and, consequently, variable NEP inhibition. For more consistent results, it is recommended to use the active metabolite, LBQ657, directly in your cell-based assays. If you must use sacubitril, ensure your chosen cell line expresses sufficient levels of CES1 or consider co-transfecting with a CES1 expression vector.
Q2: I'm observing lower than expected NEP inhibition even at high concentrations of sacubitril's active metabolite, LBQ657. What should I check?
A2: If you are observing lower than expected NEP inhibition with LBQ657, consider the following:
-
Compound Stability: Ensure the stability of LBQ657 in your cell culture medium over the time course of your experiment. Degradation of the compound will lead to reduced efficacy.
-
Assay Conditions: The presence of certain components in your assay buffer, such as EDTA or EGTA, can interfere with the activity of neprilysin, a zinc-containing metalloproteinase.[1] Ensure your assay buffer is free of such chelating agents.
-
Cell Health: The overall health and viability of your cells can impact enzyme activity. Ensure your cells are healthy and not over-confluent.
-
Protein Concentration: High concentrations of total protein in your cell lysate can suppress the enzymatic activity of NEP.[1] It is advisable to perform a protein concentration titration to find the optimal range for your assay.
High Background in Fluorometric NEP Activity Assays
Q3: My fluorometric NEP activity assay has high background fluorescence, making it difficult to detect a clear signal. How can I reduce this?
A3: High background in fluorometric assays can be a common issue. Here are some steps to mitigate it:
-
Reagent Quality: Use fresh, high-quality reagents. Autofluorescence from old or contaminated reagents is a frequent cause of high background.
-
Blank Controls: Always include a "no enzyme" and a "no substrate" control to determine the source of the background fluorescence.
-
Washing Steps: Increase the number and duration of washing steps to remove any unbound fluorescent substrate or other interfering substances.
-
Plate Type: Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize light scatter and bleed-through between wells.
-
Substrate Concentration: Optimize the substrate concentration. Using a concentration that is too high can lead to increased background signal.
Inconsistent cGMP Levels
Q4: I am seeing a great deal of variability in my cGMP ELISA results after treating cells with sacubitril/LBQ657. What are the likely causes?
A4: Variability in cGMP levels can be attributed to several factors in a competitive ELISA:
-
Pipetting Accuracy: Competitive ELISAs are very sensitive to pipetting errors. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability between wells.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol. Even small deviations can lead to significant differences in signal.
-
Washing Technique: Inconsistent washing can leave residual unbound components, leading to variable results. Ensure a thorough and consistent washing technique for all wells.
-
Cell Lysis: Incomplete or inconsistent cell lysis can result in variable amounts of cGMP being released. Optimize your lysis protocol to ensure complete and reproducible cell disruption.
-
Phosphodiesterase (PDE) Activity: cGMP is rapidly degraded by phosphodiesterases. Include a PDE inhibitor, such as IBMX, in your cell lysis buffer to prevent cGMP degradation during sample preparation.
Cell Viability and Proliferation Issues
Q5: I'm observing unexpected effects on cell viability/proliferation in my assays with sacubitril/valsartan. How can I troubleshoot this?
A5: Unforeseen effects on cell viability can complicate the interpretation of your results. Consider these points:
-
Compound Cytotoxicity: At high concentrations, any compound can exhibit cytotoxic effects. It is crucial to perform a dose-response curve for cell viability to determine the optimal non-toxic concentration range for your specific cell line. Assays such as MTT, XTT, or real-time cell analysis can be used for this purpose.
-
Off-Target Effects: Sacubitril and valsartan may have off-target effects that could influence cell proliferation in certain cell types. Review the literature for any known effects of these compounds on your chosen cell line.
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve your compounds (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies of sacubitril and its active metabolite, LBQ657.
Table 1: Neprilysin (NEP) Inhibition
| Compound | Cell Line/System | IC50 | Reference |
| Sacubitril (active metabolite LBQ657) | Recombinant Human NEP | 5 nM | [2] |
Table 2: Effects on Cardiac Fibroblasts
| Treatment | Cell Type | Effect | Key Findings | Reference |
| Sacubitril/Valsartan | Mouse Cardiac Fibroblasts | Anti-fibrotic | Decreased fibroblast activation and proliferation. Restored PKG signaling. | [3][4] |
| LBQ657 | Neonatal Rat Cardiac Fibroblasts | Anti-fibrotic | Attenuated TGF-β1 induced fibrosis by blocking the TRPM7 channel. | [5] |
| Sacubitril/Valsartan | Rat Myocardial Fibroblasts | Anti-proliferative | Inhibited TGF-β1-induced viability and collagen synthesis. | [6] |
Table 3: Effects on Cardiomyocytes
| Treatment | Cell Type | Effect | Key Findings | Reference |
| Sacubitril/Valsartan | Human iPSC-derived Cardiomyocytes | Anti-hypertrophic | Normalized mean cell area and prevented ET1-induced hypertrophic gene program. | [7] |
| Sacubitril/Valsartan | Ang II-treated Mouse Cardiomyocytes | Anti-hypertrophic | Inhibited Ang II-induced cardiomyocyte hypertrophy. | [8][9] |
Experimental Protocols
Fluorometric Neprilysin (NEP) Activity Assay
This protocol is a general guideline for a cell-based fluorometric NEP activity assay. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells expressing Neprilysin
-
Sacubitril (or active metabolite LBQ657)
-
NEP Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
Protease inhibitor cocktail
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat cells with various concentrations of sacubitril or LBQ657 for the desired time. Include a vehicle control.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold NEP Assay Buffer containing a protease inhibitor cocktail to each well.
-
Incubate on ice for 10-15 minutes to allow for cell lysis.
-
-
Assay Reaction:
-
Equilibrate the plate to the assay temperature (e.g., 37°C).
-
Prepare the NEP substrate solution in NEP Assay Buffer according to the manufacturer's instructions.
-
Add the NEP substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm) for 1-2 hours at 37°C.[1]
-
The rate of increase in fluorescence is proportional to the NEP activity.
-
-
Data Analysis:
-
Calculate the NEP activity from the linear range of the kinetic curve.
-
Normalize the activity to the total protein concentration in each well.
-
Plot the NEP activity against the concentration of the inhibitor to determine the IC50 value.
-
cGMP Quantification by Competitive ELISA
This protocol provides a general procedure for quantifying intracellular cGMP levels using a competitive ELISA kit. Always refer to the specific kit manual for detailed instructions.
Materials:
-
Cells treated with sacubitril/LBQ657
-
cGMP ELISA Kit (including cGMP standard, cGMP antibody, HRP-linked secondary antibody, substrate, and stop solution)
-
Cell Lysis Buffer (often provided in the kit, or 0.1 M HCl)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well microplate (provided in the kit)
-
Microplate reader (450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat your cells with sacubitril or LBQ657 as described in your experimental design.
-
-
Sample Preparation (Cell Lysis):
-
After treatment, aspirate the medium and lyse the cells using a suitable lysis buffer containing a PDE inhibitor to prevent cGMP degradation. 0.1 M HCl is commonly used for this purpose.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
ELISA Procedure:
-
Prepare the cGMP standards according to the kit instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cGMP to each well. This will compete with the cGMP in your sample for binding to the primary antibody.
-
Add the primary antibody to each well and incubate as recommended in the kit manual.
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cGMP in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Visualizations
Signaling Pathway of Sacubitril/Valsartan
Caption: Signaling pathway of sacubitril/valsartan.
Experimental Workflow for Sacubitril Cell-Based Assay
Caption: A typical experimental workflow for a sacubitril cell-based assay.
Troubleshooting Decision Tree for Inconsistent Results
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Sacubitril/Valsartan Inhibits Cardiomyocyte Hypertrophy in Angiotensin II-Induced Hypertensive Mice Independent of a Blood Pressure-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sacubitril/Valsartan Inhibits Cardiomyocyte Hypertrophy in Angiotensin II-Induced Hypertensive Mice Independent of a Blood Pressure-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Sacubitril in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sacubitril in preclinical settings. The information provided aims to help minimize and manage the potential off-target effects of this neprilysin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of sacubitril observed in preclinical studies?
A1: The most discussed off-target effect of sacubitril in preclinical research is its potential to increase levels of amyloid-beta (Aβ) peptides in the brain.[1][2][3] Sacubitril's active metabolite, LBQ657, inhibits neprilysin, an enzyme that degrades various peptides, including Aβ.[1][3] This raises a theoretical concern about the potential for increased Aβ accumulation and a possible association with cognitive impairment. Another significant off-target effect is the potential for angioedema, which is thought to be mediated by the accumulation of bradykinin, another substrate of neprilysin.[4]
Q2: How can I assess the potential cognitive off-target effects of sacubitril in my animal models?
A2: Assessing cognitive function in preclinical models is crucial. The Morris water maze is a widely used behavioral test to evaluate spatial learning and memory in rodents.[2][5][6][7][8][9][10][11] This test can help determine if sacubitril administration impacts cognitive performance in your animal model. Additionally, after behavioral testing, brain tissue can be analyzed for Aβ plaque deposition through histological staining or in vivo imaging techniques.[1][12][4][13][14][15][16]
Q3: What methods can be used to quantify changes in amyloid-beta levels?
A3: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the concentrations of different Aβ isoforms (e.g., Aβ1-40 and Aβ1-42) in brain homogenates and cerebrospinal fluid (CSF).[6] For in vivo visualization of Aβ plaques in animal models, techniques like multiphoton microscopy and positron emission tomography (PET) imaging can be employed.[1][17][18][19] Histological analysis of brain sections using specific dyes like Congo Red or Thioflavin-S, or immunohistochemistry with anti-Aβ antibodies, allows for the quantification of plaque burden.[12][4][14][15][16]
Q4: How can I monitor for the potential risk of angioedema in my preclinical studies?
A4: While direct visual monitoring for swelling in animal models can be challenging, you can measure physiological parameters that may indicate an angioedema-like response. This can include monitoring for changes in airway resistance or localized edema using imaging techniques. A more direct approach is to measure plasma levels of bradykinin and its metabolites using methods like competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22][23]
Q5: Are there any other potential off-target effects of sacubitril I should be aware of?
A5: Beyond cognitive effects and angioedema, preclinical studies have suggested that sacubitril/valsartan may have anti-inflammatory and anti-fibrotic effects.[16][22] Depending on the context of your research, these could be considered either beneficial or confounding off-target effects. It is important to consider these potential effects when designing your experiments and interpreting your results.
Troubleshooting Guides
Issue 1: Observing Cognitive Deficits in Rodent Models Treated with Sacubitril
Possible Cause: Increased levels of amyloid-beta in the brain due to neprilysin inhibition.
Troubleshooting Steps:
-
Confirm Cognitive Impairment:
-
Perform robust behavioral testing using the Morris water maze or other validated cognitive assays.[2][5][6][7][8][9][10][11]
-
Ensure an adequate number of animals in each group to achieve statistical power.
-
Include appropriate control groups (vehicle control, valsartan-only control) to isolate the effect of sacubitril.[5][6][7]
-
-
Quantify Amyloid-Beta Levels:
-
Consider Alternative Models:
Issue 2: Difficulty in Assessing Neprilysin Inhibition and Substrate Specificity
Possible Cause: Lack of a reliable assay to measure neprilysin activity and its inhibition by sacubitril's active metabolite, LBQ657.
Troubleshooting Steps:
-
Implement an In Vitro Neprilysin Activity Assay:
-
Utilize a fluorometric assay with a specific neprilysin substrate to measure enzyme activity in tissue homogenates or cell lysates.[2][24][25][26][27]
-
Include a positive control (recombinant neprilysin) and a negative control (without enzyme or with a known neprilysin inhibitor).
-
Test a range of LBQ657 concentrations to determine the IC50 value for neprilysin inhibition.
-
-
Assess Substrate Specificity:
-
Use a panel of fluorogenic or radiolabeled peptide substrates known to be cleaved by neprilysin (e.g., atrial natriuretic peptide, bradykinin, substance P) in your in vitro assay.
-
Compare the cleavage rates of these substrates in the presence and absence of LBQ657 to understand its inhibitory profile.
-
Issue 3: Concern about Potential Angioedema in Animal Models
Possible Cause: Accumulation of bradykinin due to neprilysin inhibition.
Troubleshooting Steps:
-
Monitor for Physiological Changes:
-
While challenging, closely observe animals for any signs of swelling, particularly around the head and neck.
-
Consider using non-invasive imaging techniques to detect fluid accumulation in relevant tissues.
-
-
Measure Bradykinin Levels:
-
Pharmacological Intervention:
-
In a subset of animals, co-administer a bradykinin B2 receptor antagonist to see if it mitigates any observed physiological changes, which would suggest a bradykinin-mediated effect.[12]
-
Quantitative Data Summary
Table 1: Effect of Sacubitril/Valsartan on Amyloid-β Levels in Preclinical Models
| Animal Model | Treatment Group | Duration | Aβ Isoform | Change in CSF/Brain Levels | Reference |
| Cynomolgus Monkey | Sacubitril/Valsartan | 15 days | Aβ1-42 (CSF) | ↑ 34.7% | [20] |
| Cynomolgus Monkey | Sacubitril/Valsartan | 15 days | Aβ1-40 (CSF) | ↑ 23.4% | [20] |
| Cynomolgus Monkey | Sacubitril/Valsartan | 39 weeks | Aβ (Brain) | No significant change | [3] |
| Rat (Colchicine-induced AD model) | Sacubitril/Valsartan | 25 days | Aβ1-40 & Aβ1-42 (Hippocampus & Prefrontal Cortex) | Significant increase vs. valsartan | [6] |
Table 2: Incidence of Angioedema in Clinical Trials of Sacubitril/Valsartan
| Clinical Trial | Treatment Group | Control Group | Incidence in Treatment Group | Incidence in Control Group | Reference |
| PARADIGM-HF | Sacubitril/Valsartan | Enalapril | 0.5% | 0.2% | [4] |
| Meta-analysis (5 RCTs) | Sacubitril/Valsartan | Control | 0.5% | 0.3% | [25] |
Experimental Protocols
Protocol 1: Morris Water Maze for Assessing Spatial Learning and Memory in Rats
Materials:
-
Circular water tank (150-200 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Water heater to maintain water temperature at 20-22°C
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the first trial.
-
Habituation: On day 1, allow each rat to swim freely in the maze for 60 seconds without the platform.
-
Cued Training (Visible Platform): For 1-2 days, place the platform 1 cm above the water surface with a visible flag. Conduct 4 trials per day, releasing the rat from a different quadrant each time, facing the wall of the tank. Guide the rat to the platform if it does not find it within 60 seconds.
-
Acquisition Phase (Hidden Platform): For 5-7 consecutive days, submerge the platform 1-2 cm below the water surface in a fixed location. Conduct 4 trials per day for each rat, with a different starting position for each trial. The maximum trial duration is 60-90 seconds. If the rat fails to find the platform, gently guide it. Allow the rat to remain on the platform for 15-30 seconds after each successful escape.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze escape latency (time to find the platform), path length, and swimming speed during the acquisition phase. In the probe trial, analyze the time spent in the target quadrant and the number of crossings over the former platform location.
Protocol 2: In Vitro Neprilysin Activity Assay (Fluorometric)
Materials:
-
Fluorometric microplate reader
-
96-well black microplates
-
Recombinant human neprilysin
-
Neprilysin-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
LBQ657 (active metabolite of sacubitril)
-
Neprilysin inhibitor (e.g., thiorphan) as a positive control
Procedure:
-
Reagent Preparation: Prepare a stock solution of the neprilysin substrate in DMSO and dilute it to the working concentration in assay buffer. Prepare serial dilutions of LBQ657 and the control inhibitor.
-
Enzyme Reaction: To each well of the microplate, add 50 µL of assay buffer, 25 µL of the LBQ657 or control inhibitor dilution, and 25 µL of the recombinant neprilysin solution.
-
Initiate Reaction: Add 100 µL of the substrate working solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 320/420 nm) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Plot the percentage of neprilysin activity against the log of the inhibitor concentration to determine the IC50 value for LBQ657.
Visualizations
Caption: Sacubitril's mechanism of action and off-target effects.
Caption: Workflow for assessing cognitive off-target effects.
Caption: Troubleshooting cognitive deficits in preclinical studies.
References
- 1. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Effect of Sacubitril/Valsartan on Neurocognitive Function: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by Florbetaben Positron Emission Tomography [frontiersin.org]
- 5. Study of the possible effect of sacubitril/valsartan combination versus valsartan on the cognitive function in Alzheimer’s disease model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of sacubitril/valsartan on cognitive impairment in colchicine-induced Alzheimer's model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the possible effect of sacubitril/valsartan combination versus valsartan on the cognitive function in Alzheimer's disease model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of pathological features in Alzheimer’s disease brain tissue with a large field-of-view visible-light optical coherence microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Magnetic Resonance Imaging of Amyloid-β Plaques in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biospective.com [biospective.com]
- 15. MRI and histological analysis of beta-amyloid plaques in both human Alzheimer's disease and APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brighamandwomens.org [brighamandwomens.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Neprilysin Activity Assay Kit (Fluorometric), Eukaryotes - Creative Biolabs [neuros.creative-biolabs.com]
- 26. cloud-clone.com [cloud-clone.com]
- 27. abcam.co.jp [abcam.co.jp]
Selecting the appropriate control group for sacubitril experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with sacubitril. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is sacubitril administered in combination with valsartan?
A1: Sacubitril is a neprilysin inhibitor. Neprilysin is an enzyme that degrades several vasoactive peptides, including natriuretic peptides, which have beneficial cardiovascular effects like vasodilation and natriuresis.[1][2] However, neprilysin also degrades angiotensin II, a potent vasoconstrictor.[3] Inhibiting neprilysin with sacubitril alone would lead to an accumulation of angiotensin II, counteracting the desired therapeutic effects.[3] Therefore, sacubitril is combined with an angiotensin receptor blocker (ARB), such as valsartan, to block the effects of the excess angiotensin II.[3][4]
Q2: Can I use sacubitril as a monotherapy in my experiment?
A2: It is strongly discouraged to use sacubitril as a monotherapy. As explained in Q1, inhibiting neprilysin alone leads to an increase in angiotensin II levels. Without the concurrent blockade of the angiotensin II receptor, this can lead to unopposed vasoconstriction and potentially detrimental cardiovascular effects.[3] The combination with an ARB like valsartan is crucial for the therapeutic efficacy and safety of neprilysin inhibition.[3]
Q3: What is the appropriate control group for a sacubitril/valsartan experiment?
A3: The choice of the control group depends on the specific research question. Here are the most common and appropriate control groups:
-
Vehicle Control: This is a fundamental control to assess the baseline effects of the experimental procedure and vehicle used to dissolve/administer the drugs.
-
Valsartan Monotherapy: This is a critical control group. It allows researchers to distinguish the effects of neprilysin inhibition by sacubitril from the effects of angiotensin II receptor blockade by valsartan.[5][6][7] Several preclinical and clinical studies use valsartan as a direct comparator to sacubitril/valsartan.[5][6][7][8][9][10]
-
ACE Inhibitor (e.g., Enalapril): In clinical settings and for certain translational research questions, an ACE inhibitor is a relevant comparator as it represents a standard of care for heart failure.[2][11][12][13][14] The PARADIGM-HF trial, a landmark study for sacubitril/valsartan, used enalapril as the comparator.[2][11][14]
Q4: I am switching my experimental animals from an ACE inhibitor to sacubitril/valsartan. Is a washout period necessary?
A4: Yes, a washout period is critical when switching from an ACE inhibitor to sacubitril/valsartan. Both ACE inhibitors and sacubitril increase the levels of bradykinin.[1][3] Concomitant administration can lead to a significant accumulation of bradykinin, increasing the risk of angioedema, a potentially life-threatening condition.[1][15][16] In clinical practice, a washout period of at least 36 hours is recommended after stopping an ACE inhibitor before starting sacubitril/valsartan.[1][3][15][16] While specific washout periods for animal models may vary depending on the species and the specific ACE inhibitor used, incorporating a washout period is a crucial safety and protocol consideration. No washout period is needed when switching from an ARB.[15]
Q5: I am measuring natriuretic peptides as biomarkers. Why are my BNP levels increasing after sacubitril/valsartan treatment?
A5: This is an expected finding. Sacubitril inhibits neprilysin, the enzyme responsible for the degradation of B-type natriuretic peptide (BNP).[17][18][19][20] Therefore, treatment with sacubitril/valsartan leads to an increase in circulating BNP levels.[17][18][19][20][21] In contrast, N-terminal pro-B-type natriuretic peptide (NT-proBNP) is not a substrate for neprilysin.[17][18][19][20] Therefore, NT-proBNP levels are not directly affected by sacubitril and can be a more reliable biomarker for assessing changes in cardiac wall stress in response to treatment.[17][18][19][20][22] However, both on-treatment BNP and NT-proBNP levels have been shown to be predictive of clinical outcomes.[17][18][21]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Hypotension | High starting dose of sacubitril/valsartan, especially in subjects not previously on ACE inhibitors or ARBs. Volume depletion. | In clinical settings, a lower starting dose is recommended for patients not on prior ACEi/ARB therapy.[3][15] Ensure adequate hydration of experimental subjects. Monitor blood pressure closely after initial administration. |
| Elevated Potassium Levels (Hyperkalemia) | Sacubitril/valsartan can increase serum potassium. This risk is higher in subjects with renal impairment or those on other medications that increase potassium. | Monitor serum potassium levels regularly.[15] Consider reducing the dose or discontinuing other potassium-sparing agents if clinically indicated. |
| Inconsistent Biomarker Results (BNP vs. NT-proBNP) | As explained in FAQ #5, sacubitril directly increases BNP levels by inhibiting its degradation, while NT-proBNP is not a neprilysin substrate.[17][18][19][20] | For assessing the direct pharmacodynamic effect of neprilysin inhibition, measuring the change in BNP is appropriate. For evaluating the therapeutic response in terms of reduced cardiac stress, NT-proBNP is the preferred biomarker.[17][18][19][20][22] |
| Lack of Superiority over Valsartan in Preclinical Model | The specific animal model and disease state may influence the outcome. Some studies have shown that the benefits of sacubitril/valsartan over valsartan alone are more pronounced in certain pathologies (e.g., diastolic dysfunction, interstitial fibrosis) than others (e.g., myocardial hypertrophy).[5] | Carefully select the animal model to match the clinical condition of interest. Ensure appropriate dosing and treatment duration. Analyze a comprehensive range of endpoints, including functional, histological, and molecular markers. |
Experimental Protocols & Data
Preclinical Experimental Design: Myocardial Infarction Rat Model
This protocol is a summary of a study investigating the effects of sacubitril/valsartan on cardiac fibrosis and function in a rat model of myocardial infarction (MI).[23]
-
Animal Model: Myocardial infarction induced in rats.
-
Experimental Groups:
-
Sham-operated + Vehicle
-
MI + Vehicle
-
MI + Valsartan (32 mg/kg/day)
-
MI + Sacubitril/Valsartan (68 mg/kg/day)
-
-
Treatment Duration: 4 weeks, initiated 24 hours post-MI.
-
Key Outcome Measures:
-
Echocardiographic assessment of cardiac function (LVEF, FS, LVEDd, LVEDs).
-
Histological analysis of myocardial fibrosis.
-
Western blot analysis of TGF-β1/Smads signaling pathway proteins.
-
Quantitative Data Summary: Clinical Trial Outcomes
Table 1: Comparison of Sacubitril/Valsartan vs. Enalapril in HFrEF (PARADIGM-HF Trial) [2][9][11][14]
| Outcome | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) |
| Primary Composite Endpoint (CV Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) |
Table 2: Comparison of Sacubitril/Valsartan vs. Valsartan in HFmrEF and HFpEF (Meta-analysis) [10]
| Outcome | Odds Ratio (OR) or Relative Risk (RR) (95% CI) | p-value |
| Improvement in NYHA Class | 1.32 (1.11-1.58) | 0.002 |
| Composite of HF Hospitalization and CV Death | 0.86 (0.75-0.99) | 0.04 |
| Hypotension | 1.67 (1.27-2.19) | < 0.0001 |
Visualizations
Signaling Pathways
Caption: Mechanism of action of sacubitril/valsartan.
Experimental Workflow
Caption: General experimental workflow for preclinical sacubitril/valsartan studies.
Logical Relationship: Control Group Selection
Caption: Decision tree for selecting an appropriate control group.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Sacubitril-Valsartan Compared With Enalapril for the Treatment of Heart Failure: A Decision-Analytic Markov Model Simulation in China [frontiersin.org]
- 3. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of Sacubitril/Valsartan on the Expression of CaMKII/Cav1.2 in Atrial Fibrillation Stimulation Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy between sacubitril and valsartan leads to hemodynamic, antifibrotic, and exercise tolerance benefits in rats with preexisting heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sacubitril/valsartan versus valsartan in regressing myocardial fibrosis in hypertension: a prospective, randomized, open-label, blinded endpoint clinical trial protocol [frontiersin.org]
- 9. The history and mystery of sacubitril/valsartan: From clinical trial to the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy of sacubitril/valsartan vs. enalapril at lower than target doses in heart failure with reduced ejection fraction: the PARADIGM‐HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 13. Effect of Sacubitril-Valsartan vs Enalapril on Aortic Stiffness in Patients With Heart Failure and Reduced Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-Effectiveness of Sacubitril-Valsartan Combination Therapy Compared With Enalapril for the Treatment of Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aafp.org [aafp.org]
- 16. Entresto washout period: Considerations when switching medications [singlecare.com]
- 17. B-Type Natriuretic Peptide During Treatment With Sacubitril/Valsartan: The PARADIGM-HF Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. B-type Natriuretic Peptide During Treatment with Sacubitril/Valsartan: the PARADIGM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caution Needed When Interpreting BNP in Sacubitril/Valsartan Treatment - Mass General Advances in Motion [advances.massgeneral.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Assessing clinical and biomarker characteristics to optimize the benefits of sacubitril/valsartan in heart failure [frontiersin.org]
- 23. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Sacubitril/Valsartan Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing sacubitril/valsartan in long-term animal studies. The information is compiled to address common challenges and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of sacubitril/valsartan for long-term studies in rodents?
A1: The dosage of sacubitril/valsartan can vary depending on the animal model and the specific research question. However, several studies have established effective dose ranges. For instance, in a mouse model of obesity-related metabolic heart disease, a dose of 100 mg/kg/day of sacubitril/valsartan administered in drinking water was shown to inhibit neprilysin activity by at least 80%.[1] In aging female Fisher 344 rats, a dose of 60 mg/kg/day was used to study aging-related cardiac dysfunction.[2] For studies on pressure-overloaded rat hearts, 68 mg/kg/day administered via oral gavage has been reported.[3] It is crucial to conduct pilot studies to determine the optimal dose for your specific model and experimental goals.
Q2: What is the most appropriate method for long-term administration of sacubitril/valsartan to rodents?
A2: Two common methods for long-term administration are oral gavage and inclusion in drinking water.
-
Oral Gavage: This method ensures accurate dosing for each animal. However, it is labor-intensive and can be a source of stress, potentially leading to complications. In one study, mortality was reported due to a bitten-off plastic feeding tube during gavage.[4]
-
Drinking Water: Administering the drug in drinking water is less stressful for the animals and more convenient for the researcher. To ensure consistent dosing, it is essential to monitor water intake and adjust the drug concentration accordingly. One study successfully maintained target doses by calculating the concentration based on measured water intake per animal.[1]
The choice of administration route should be based on the specific experimental design, the need for precise dosing, and animal welfare considerations.
Q3: What are the potential adverse effects to monitor during long-term sacubitril/valsartan administration?
A3: While generally well-tolerated, some potential adverse effects have been noted in animal studies:
-
Hypotension: As sacubitril/valsartan has blood pressure-lowering effects, it is important to monitor blood pressure, especially at the beginning of the treatment.[5]
-
Renal Effects: In a model of cardiorenal syndrome in mice, sacubitril/valsartan showed renoprotective effects.[6] However, in Dahl salt-sensitive rats, sacubitril administered without an angiotensin receptor blocker exacerbated glomerular damage.[7] Therefore, monitoring renal function parameters is advisable.
-
Cognitive Effects: A study in a rat model of Alzheimer's disease suggested that the sacubitril/valsartan combination might increase the risk of AD-like symptoms, warranting further investigation into its long-term central nervous system effects.[5]
-
Hyperkalemia: Although not frequently reported as a major issue in the provided animal studies, the mechanism of action of valsartan can potentially lead to increased potassium levels. Monitoring serum electrolytes can be a precautionary measure.
Q4: How does sacubitril/valsartan affect cardiac remodeling in long-term animal studies?
A4: Numerous studies have demonstrated the beneficial effects of sacubitril/valsartan on cardiac remodeling in various animal models of heart disease.
-
Cardiac Hypertrophy: Sacubitril/valsartan has been shown to attenuate myocardial hypertrophy in models of metabolic heart disease, aging, and pressure overload.[1][2][3] In some models, its effect on hypertrophy was similar to valsartan alone, while in others it was superior.[1][2]
-
Myocardial Fibrosis: A consistent finding across multiple studies is the significant reduction of myocardial interstitial fibrosis with sacubitril/valsartan treatment, an effect often superior to valsartan alone.[1][3][8] This anti-fibrotic effect is a key benefit of neprilysin inhibition.[1] However, in a study on aging-related cardiac dysfunction in rats, neither sacubitril/valsartan nor valsartan reduced myocardial fibrosis.[2]
-
Diastolic Function: Sacubitril/valsartan has been shown to improve diastolic function in mouse models of metabolic heart disease and rat models of heart failure with preserved ejection fraction (HFpEF).[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent drug intake via drinking water | Palatability of the medicated water; individual variations in water consumption. | 1. Measure daily water intake per cage/animal to accurately calculate the actual dose received.[1] 2. Adjust drug concentration in the water based on intake to maintain the target dose. 3. Consider adding a sweetener if palatability is a major issue, ensuring it doesn't interfere with the experimental model. |
| Gavage-related complications (e.g., injury, stress) | Improper gavage technique; animal resistance. | 1. Ensure personnel are properly trained in oral gavage techniques for the specific species. 2. Use appropriate gavage needle size and type (e.g., flexible vs. rigid). 3. Consider alternative, less stressful administration methods like medicated food or drinking water if precise individual dosing is not critical.[4] |
| Unexpected mortality | Drug toxicity at the chosen dose; complications from the disease model; administration-related issues. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose in your specific animal model. 2. Review and refine the disease induction and animal handling protocols to minimize stress and complications. 3. If using oral gavage, ensure proper technique to avoid esophageal or gastric injury.[4] |
| Lack of expected therapeutic effect | Insufficient dosage; poor drug absorption; advanced stage of the disease model. | 1. Verify the dose calculation and administration protocol. 2. Measure plasma levels of sacubitril's active metabolite (LBQ657) and valsartan to confirm absorption and exposure.[9] 3. Consider initiating treatment at an earlier stage of the disease progression.[10] |
Quantitative Data Summary
Table 1: Effects of Long-Term Sacubitril/Valsartan on Cardiac Parameters in a Mouse Model of Metabolic Heart Disease [1]
| Parameter | Control Diet + Placebo | High-Fat High-Sucrose (HFHS) Diet + Placebo | HFHS Diet + Valsartan (50 mg/kg/day) | HFHS Diet + Sacubitril/Valsartan (100 mg/kg/day) |
| Myocyte Cross-Sectional Area (µm²) | ~200 | ~300 | ~250 | ~250 |
| Interstitial Fibrosis (%) | ~2 | ~6 | ~6 | ~2.5 |
| Diastolic Function (E/e') | ~25 | ~40 | ~40 | ~30 |
Table 2: Hemodynamic and Cardiac Parameters in a Rabbit Atrial Fibrillation Model [11]
| Parameter | Control | Pacing | Pacing + Sacubitril/Valsartan (10 mg/kg BID) |
| Atrial Effective Refractory Period (AERP₁₅₀, ms) | 116 | 64 | 99 |
| Atrial Fibrillation Induction Rate (%) | 0 | 100 | 33.3 |
Experimental Protocols
Protocol 1: Long-Term Administration of Sacubitril/Valsartan in Drinking Water to Mice with Metabolic Heart Disease [1]
-
Animal Model: 8-week-old C57BL/6J mice are fed a high-fat, high-sucrose (HFHS) diet for 4 months to induce metabolic heart disease.
-
Drug Preparation and Administration:
-
Sacubitril/valsartan is dissolved in the drinking water to achieve a target dose of 100 mg/kg/day.
-
The concentration of the drug in the water is calculated based on the measured daily water intake per animal.
-
Water bottles with the drug solution are replaced with a fresh solution regularly (e.g., every 2-3 days).
-
-
Monitoring:
-
Animal body weight and water consumption are monitored weekly.
-
The actual drug dose received is calculated and adjusted as needed.
-
-
Duration: The treatment is continued for 16 weeks concurrently with the HFHS diet.
-
Endpoint Analysis: At the end of the study, cardiac function is assessed by echocardiography, and heart tissue is collected for histological and molecular analysis.
Protocol 2: Long-Term Oral Gavage of Sacubitril/Valsartan in a Rat Model of Pressure Overload [3]
-
Animal Model: Left ventricular pressure overload is induced in rats by ascending aortic constriction (AAC) surgery.
-
Drug Preparation and Administration:
-
Sacubitril/valsartan is suspended in a vehicle (e.g., water).
-
One week post-surgery, animals are treated with sacubitril/valsartan at a dose of 68 mg/kg/day via oral gavage.
-
Gavage is performed once daily.
-
-
Monitoring:
-
Animals are monitored daily for any signs of distress or complications related to the gavage procedure.
-
Body weight is measured regularly.
-
-
Duration: The treatment is continued for 10 weeks.
-
Endpoint Analysis: Following the treatment period, cardiac function and remodeling are evaluated using echocardiography, hemodynamic measurements, and histological analysis of the heart tissue.
Visualizations
Caption: Mechanism of action of sacubitril/valsartan.
Caption: General experimental workflow for long-term sacubitril/valsartan studies.
References
- 1. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sacubitril-valsartan on aging-related cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study of the possible effect of sacubitril/valsartan combination versus valsartan on the cognitive function in Alzheimer’s disease model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of neprilysin with sacubitril without RAS blockage aggravates renal disease in Dahl SS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Low-Dose Sacubitril/Valsartan on Different Stages of Cardiac Hypertrophy in Salt-Loaded Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Sacubitril/Valsartan on the Expression of CaMKII/Cav1.2 in Atrial Fibrillation Stimulation Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Sacubitril Detection Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a novel sacubitril detection assay. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| HPLC-001 | Why am I seeing asymmetric or tailing peaks for sacubitril? | 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for sacubitril's ionization state. 4. Column Degradation: The column performance has deteriorated over time. | 1. Dilute the Sample: Reduce the sample concentration to fall within the linear range of the assay. 2. Use a Guard Column: A guard column can help to protect the analytical column from strongly retained compounds. 3. Adjust Mobile Phase: Optimize the pH of the mobile phase. For sacubitril, a slightly acidic mobile phase is often used. 4. Column Regeneration/Replacement: Flush the column with a strong solvent or replace it if performance does not improve. |
| HPLC-002 | My retention times for sacubitril are shifting between injections. What could be the cause? | 1. Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase. 2. Fluctuations in Column Temperature: The column temperature is not stable. 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. 4. Column Equilibration: The column is not sufficiently equilibrated before injection. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column oven.[1] 3. Check Pump Performance: Check for leaks, salt buildup, and unusual noises from the pump.[1][2] 4. Increase Equilibration Time: Allow the column to equilibrate with the mobile phase for a longer period before injecting the sample. |
| HPLC-003 | I am observing poor resolution between sacubitril and other components (e.g., valsartan, impurities). How can I improve this? | 1. Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal. 2. Incorrect Flow Rate: The flow rate may be too high, not allowing for proper separation. 3. Wrong Column Chemistry: The stationary phase of the column may not be suitable for the separation. | 1. Optimize Mobile Phase: Adjust the gradient or isocratic composition of the mobile phase.[3][4] 2. Adjust Flow Rate: Decrease the flow rate to improve separation efficiency.[3][4] 3. Select an Appropriate Column: Consider a different column chemistry, such as a C18 or C8 column, which has been shown to be effective for sacubitril analysis.[3][4] |
| MS-001 | The signal intensity for sacubitril in my LC-MS/MS analysis is low. What can I do? | 1. Suboptimal Ionization: The electrospray ionization (ESI) source parameters are not optimized. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of sacubitril. 3. Inefficient Sample Preparation: Poor extraction recovery of sacubitril from the sample matrix. | 1. Optimize ESI Source: Adjust parameters such as capillary voltage, gas flow, and temperature. 2. Improve Chromatographic Separation: Modify the LC method to separate sacubitril from interfering matrix components. 3. Optimize Sample Preparation: Evaluate different protein precipitation or liquid-liquid extraction protocols to improve recovery.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters I need to assess for a novel sacubitril detection assay according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines, the following validation parameters should be assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4]
Q2: What is a suitable mobile phase for the HPLC analysis of sacubitril?
A2: A common mobile phase for the reversed-phase HPLC analysis of sacubitril is a mixture of an acidic aqueous buffer (e.g., 0.1% perchloric acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][4] The exact ratio will depend on the specific column and desired separation.
Q3: How can I perform a forced degradation study for sacubitril?
A3: Forced degradation studies involve exposing the drug substance to stress conditions such as acid (e.g., 0.5 N HCl), base (e.g., 0.5 N NaOH), oxidation (e.g., 5% v/v H₂O₂), heat (e.g., 60°C), and photolytic stress.[8][9] The goal is to demonstrate the stability-indicating nature of the analytical method by showing that degradation products do not interfere with the quantification of the parent drug.[8]
Q4: What are the expected linearity ranges for sacubitril in HPLC-UV and LC-MS/MS assays?
A4: For HPLC-UV methods, a typical linearity range for sacubitril is 12-36 µg/ml.[3] For more sensitive LC-MS/MS methods, the linear range can be as low as 2.00-4000 ng/mL in human plasma.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data from validated sacubitril detection methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Sacubitril | Valsartan | Reference |
| Linearity Range (µg/mL) | 12 - 36 | 13 - 39 | [3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [10] |
| LOD (µg/mL) | 0.32 | 2.41 | [10] |
| LOQ (µg/mL) | 0.91 | 2.18 | [10] |
| Accuracy (% Recovery) | 98.00 - 102.00 | 98.00 - 102.00 | [3] |
| Precision (% RSD) | < 2.0 | < 2.0 | [11] |
Table 2: LC-MS/MS Method Validation Parameters in Human Plasma
| Parameter | Sacubitril | Valsartan | LBQ657 (Metabolite) | Reference |
| Linearity Range (ng/mL) | 2.00 - 4000 | 5.00 - 10000 | 5.00 - 10000 | [5] |
| Intra-day Accuracy (%) | 93 - 108 | 98 - 109 | 91 - 102 | [12] |
| Inter-day Accuracy (%) | 93 - 108 | 98 - 109 | 91 - 102 | [12] |
| Intra-day Precision (% RSD) | 2.0 - 5.1 | 2.4 - 7.5 | 1.3 - 7.4 | [12] |
| Inter-day Precision (% RSD) | 2.0 - 5.1 | 2.4 - 7.5 | 1.3 - 7.4 | [12] |
Experimental Protocols
RP-HPLC Method for Simultaneous Estimation of Sacubitril and Valsartan
This protocol is based on a developed and validated method for the simultaneous determination of sacubitril and valsartan in pharmaceutical dosage forms.[3]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and transfer 10 mg of sacubitril and 10 mg of valsartan working standards into a 10 mL volumetric flask.
-
Add about 7 mL of diluent (mobile phase) and sonicate to dissolve.
-
Make up the volume to 10 mL with the diluent to get a concentration of 1000 µg/mL for each component.
-
From this stock solution, prepare working standard solutions within the linearity range (e.g., 12-36 µg/mL for sacubitril) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of sacubitril into a 10 mL volumetric flask.
-
Add about 7 mL of diluent and sonicate for 15 minutes.
-
Make up the volume with the diluent and filter through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
-
LC-MS/MS Method for Quantification in Human Plasma
This protocol is a representative method for the simultaneous determination of sacubitril, its active metabolite LBQ657, and valsartan in human plasma.[5][12]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm)[5]
-
Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min[6]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode[5]
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution (e.g., deuterated sacubitril and valsartan).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
Visualizations
Caption: A generalized experimental workflow for a sacubitril detection assay.
Caption: Sacubitril's mechanism of action via neprilysin inhibition.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rjptonline.org [rjptonline.org]
- 4. japsonline.com [japsonline.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. neuroquantology.com [neuroquantology.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation for New Analytical Method of Sacubitril and Valsartan [ijaresm.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Neprilysin Inhibition by Sacubitril In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sacubitril, administered as part of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, represents a significant advancement in the management of heart failure. The therapeutic efficacy of sacubitril is contingent on its in vivo conversion to the active metabolite, sacubitrilat, which directly inhibits the enzyme neprilysin. Validating this target engagement in preclinical and clinical settings is crucial for understanding its pharmacological effects and for the development of novel neprilysin inhibitors. This guide provides a comparative overview of methodologies to validate in vivo neprilysin inhibition by sacubitril, supported by experimental data and detailed protocols.
Mechanism of Action and Key Biomarkers
Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin. By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in heart failure.[1][2]
Validation of in vivo neprilysin inhibition by sacubitril can be achieved through direct and indirect methods. Direct validation involves measuring the enzymatic activity of neprilysin in tissues or plasma following drug administration. Indirect validation relies on the quantification of upstream substrates or downstream signaling molecules and physiological endpoints.
Comparative Efficacy of Sacubitril/Valsartan
Preclinical and clinical studies have demonstrated the superiority of sacubitril/valsartan over traditional renin-angiotensin-aldosterone system (RAAS) inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).
Preclinical Data in Animal Models
In a study on middle-aged mice, treatment with sacubitril/valsartan for 4 weeks resulted in a significant reduction in aortic stiffness compared to valsartan alone or vehicle control. This was associated with increased plasma levels of BNP, a direct substrate of neprilysin, confirming target engagement.[3][4]
| Parameter | Vehicle | Valsartan | Sacubitril/Valsartan | P-value (Sac/Val vs. Val) |
| Aortic Pulse Wave Velocity (m/s) | 3.5 ± 0.1 | 3.1 ± 0.2 | 2.6 ± 0.1 | < 0.05 |
| Plasma BNP (pg/mL) | 45 ± 5 | 50 ± 7 | 85 ± 10 | < 0.05 |
| Table 1: Effects of Sacubitril/Valsartan on Aortic Stiffness and BNP Levels in Aged Mice. Data are presented as mean ± SEM. |
In a rat model of doxorubicin-induced cardiotoxicity, sacubitril/valsartan (68 mg/kg/day) for 6 weeks attenuated the decline in left ventricular ejection fraction (LVEF) compared to valsartan alone (31 mg/kg/day).[5]
| Treatment Group | Baseline LVEF (%) | 6-Week LVEF (%) | Change in LVEF (%) |
| Doxorubicin + Vehicle | 78.9 ± 1.1 | 68.7 ± 2.3 | -10.2 |
| Doxorubicin + Valsartan | 79.9 ± 0.6 | 69.5 ± 1.8 | -10.4 |
| Doxorubicin + Sacubitril/Valsartan | 77.5 ± 1.0 | 74.6 ± 1.7 | -2.9 |
| Table 2: Cardioprotective Effects of Sacubitril/Valsartan in a Rat Model of Doxorubicin-Induced Cardiotoxicity. Data are presented as mean ± SEM. |
Clinical Data in Heart Failure Patients
The PARADIGM-HF trial, a landmark clinical study, compared the efficacy of sacubitril/valsartan with the ACE inhibitor enalapril in patients with heart failure with reduced ejection fraction (HFrEF). The trial demonstrated a significant reduction in the primary endpoint of cardiovascular death or hospitalization for heart failure in the sacubitril/valsartan group.[6][7]
| Endpoint | Sacubitril/Valsartan (n=4187) | Enalapril (n=4212) | Hazard Ratio (95% CI) | P-value |
| CV Death or HF Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) | < 0.001 |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | < 0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | < 0.001 |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | < 0.001 |
| Table 3: Key Outcomes from the PARADIGM-HF Trial. |
Experimental Protocols
In Vivo Animal Study for Neprilysin Inhibition Validation
This protocol describes a general workflow for assessing the in vivo efficacy of sacubitril in a rodent model.
dot
Caption: General experimental workflow for in vivo validation.
Materials:
-
Male Wistar rats (250-300g)
-
Sacubitril/valsartan (e.g., 68 mg/kg)
-
Valsartan (e.g., 31 mg/kg)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with EDTA and protease inhibitors)
-
Tissue homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Neprilysin activity assay kit (e.g., fluorescent substrate-based)
-
ELISA kits for ANP, BNP, and cGMP
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to treatment groups (n=8-10 per group): Vehicle, Valsartan, and Sacubitril/Valsartan. Administer the respective treatments daily via oral gavage for the desired study duration (e.g., 4-6 weeks).
-
In-Life Monitoring: Monitor physiological parameters such as blood pressure (e.g., weekly using the tail-cuff method) and cardiac function (e.g., echocardiography at baseline and end of the study).
-
Sample Collection: At the end of the treatment period, anesthetize the animals and collect blood via cardiac puncture into tubes containing EDTA and a protease inhibitor cocktail. Perfuse the animals with saline and harvest tissues of interest (e.g., heart, kidney, lung). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Biomarker Analysis: Centrifuge the blood to separate plasma. Measure plasma concentrations of ANP, BNP, and cGMP using commercially available ELISA kits according to the manufacturer's instructions.
-
Neprilysin Activity Assay: (See Protocol 2)
Ex Vivo Neprilysin Activity Assay from Tissue Homogenates
This protocol provides a method for the direct measurement of neprilysin activity in tissue samples.
Materials:
-
Frozen tissue samples (e.g., kidney cortex)
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, with 1% Triton X-100 and protease inhibitor cocktail)
-
Dounce homogenizer
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Neprilysin inhibitor (for control, e.g., thiorphan)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the membrane-bound and soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) to each well. Add 10-20 µg of protein lysate to each sample well. Include a negative control with a known neprilysin inhibitor to determine background fluorescence.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of the fluorogenic neprilysin substrate (final concentration, e.g., 10 µM).
-
Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
Data Analysis: Calculate the rate of substrate cleavage (neprilysin activity) from the linear portion of the kinetic curve. Normalize the activity to the total protein concentration (e.g., in pmol/min/mg protein). Compare the neprilysin activity between treatment groups.
Signaling Pathway of Neprilysin Inhibition
The therapeutic effects of sacubitril are mediated through the enhancement of the natriuretic peptide system while simultaneously blocking the detrimental effects of the RAAS with valsartan.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of angiotensin receptor neprilysin inhibitor, sacubitril/valsartan, on central nervous system amyloid-β concentrations and clearance in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin Receptor–Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle‐Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Sacubitril in Preclinical Models: A Comparative Analysis with Other Neprilysin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sacubitril's performance against other neprilysin inhibitors in preclinical settings. The following sections detail experimental data, methodologies, and key signaling pathways to offer a comprehensive overview of the current preclinical landscape.
Neprilysin (NEP) inhibition has emerged as a cornerstone in the management of heart failure. By preventing the degradation of natriuretic peptides, NEP inhibitors potentiate their beneficial effects, including vasodilation, natriuresis, and reduction of cardiac remodeling. Sacubitril, the neprilysin inhibitor component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, has demonstrated significant clinical success. However, a robust evaluation of its preclinical performance in direct comparison with other NEP inhibitors is crucial for ongoing drug discovery and development efforts.
This guide synthesizes available preclinical data from head-to-head studies to facilitate a direct comparison of sacubitril's active metabolite, LBQ657, with other NEP inhibitors.
In Vitro Performance Comparison
The in vitro potency and enzyme kinetics are fundamental parameters for characterizing and comparing enzyme inhibitors. Preclinical studies have evaluated the inhibitory activity of LBQ657 against human neprilysin and compared it with other novel inhibitors.
| Inhibitor | Target | In Vitro Potency (pKi) | Enzyme Residence Time (T1/2) |
| LBQ657 (active metabolite of Sacubitril) | Human NEP | 8.2 | 3 minutes |
| THRX-213068 | Human NEP | 9.4 | 25 minutes |
| THRX-134025 | Human NEP | 9.3 | 145 minutes |
| THRX-124283 | Human NEP | 9.3 | 190 minutes |
Data sourced from an abstract presented at a scientific conference. The full peer-reviewed publication with detailed methodology was not available at the time of this review.[1]
In Vivo Pharmacodynamic Comparison
The in vivo efficacy of neprilysin inhibitors is often assessed by their ability to potentiate the effects of natriuretic peptides and to elicit physiological responses such as blood pressure reduction in relevant animal models.
Potentiation of ANP-induced cGMP
An increase in plasma cyclic guanosine monophosphate (cGMP) following the administration of atrial natriuretic peptide (ANP) is a key pharmacodynamic marker of neprilysin inhibition.
| Inhibitor (10 mg/kg, P.O. in rats) | Outcome |
| LBQ657 (active metabolite of Sacubitril) | Potentiation of cGMP |
| THRX-213068 | Greater potentiation of cGMP than LBQ657 |
| THRX-134025 | Greater potentiation of cGMP than LBQ657 |
| THRX-124283 | Greater potentiation of cGMP than LBQ657 |
Data sourced from an abstract presented at a scientific conference. The full peer-reviewed publication with detailed methodology was not available at the time of this review.[1]
Blood Pressure Reduction in Hypertensive Rats
The Dahl salt-sensitive (SS) rat is a well-established model of salt-sensitive hypertension. The ability of neprilysin inhibitors to lower blood pressure in this model provides evidence of their potential therapeutic utility.
| Inhibitor (P.O. in Dahl/SS rats) | 24-hour Average Change in Mean Arterial Pressure |
| THRX compounds (unspecified) | -17 to -45 mm Hg |
Data sourced from an abstract presented at a scientific conference. A direct comparison of blood pressure reduction with LBQ657 was not provided in the abstract.[1]
Experimental Protocols
In Vitro Neprilysin Inhibition Assay
Objective: To determine the inhibitory potency (pKi) and enzyme-inhibitor complex half-life (T1/2) of test compounds against human neprilysin.
Methodology:
-
Enzyme Source: Recombinant human neprilysin.
-
Substrate: A specific fluorogenic peptide substrate for neprilysin is used.
-
Assay Principle: The assay measures the enzymatic activity of neprilysin by detecting the fluorescence generated from the cleavage of the substrate.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by plotting the enzyme activity against the inhibitor concentration.
-
pKi values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Enzyme residence time (T1/2) is determined from the kinetics of enzyme-inhibitor complex dissociation.
-
In Vivo Blood Pressure Measurement in Dahl Salt-Sensitive (Dahl/SS) Rats
Objective: To evaluate the effect of neprilysin inhibitors on blood pressure in a model of salt-sensitive hypertension.
Animal Model:
-
Strain: Dahl salt-sensitive (Dahl/SS) rats.
-
Diet: These rats are fed a high-salt diet to induce hypertension.
Methodology:
-
Animal Preparation: Conscious rats are used to avoid the confounding effects of anesthesia. Blood pressure is monitored using telemetry transmitters surgically implanted in the animals. This allows for continuous and stress-free measurement of blood pressure and heart rate.
-
Drug Administration: The neprilysin inhibitors are administered orally (P.O.).
-
Data Collection: Blood pressure is monitored continuously for 24 hours or longer after drug administration.
-
Data Analysis: The change in mean arterial pressure from baseline is calculated and averaged over the 24-hour period.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the preclinical comparison of neprilysin inhibitors, the following diagrams have been generated using the DOT language.
Conclusion
Further head-to-head preclinical studies investigating a broader range of neprilysin inhibitors are warranted to fully elucidate the comparative efficacy and safety profiles. Such studies will be invaluable for guiding the development of next-generation neprilysin inhibitors for cardiovascular diseases.
References
Comparative Efficacy of Sacubitril/Valsartan Versus Valsartan Alone: A Guide for Researchers
Objective Analysis of a Combination Therapy versus Monotherapy in Cardiovascular Research
The advent of angiotensin receptor-neprilysin inhibitors (ARNIs) has marked a significant advancement in the management of heart failure. The combination drug sacubitril/valsartan, which pairs a neprilysin inhibitor with an angiotensin II receptor blocker (ARB), has become a cornerstone therapy. This guide provides a detailed comparison of the efficacy of the sacubitril/valsartan combination versus valsartan monotherapy, supported by key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Sacubitril's mechanism of inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides, leads to increased levels of these beneficial vasoactive substances. However, neprilysin also degrades angiotensin II. Consequently, sacubitril monotherapy would lead to a potentially harmful accumulation of angiotensin II.[1] This necessitates its combination with an angiotensin receptor blocker like valsartan, which mitigates the effects of increased angiotensin II by blocking the AT1 receptor.[1]
Clinical evidence, most notably from the LIFE trial, has directly compared sacubitril/valsartan to valsartan alone in patients with advanced heart failure with reduced ejection fraction (HFrEF). The findings from this pivotal study indicate that in this specific patient population, sacubitril/valsartan did not demonstrate superiority over valsartan monotherapy in reducing N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels or improving clinical outcomes.[2][3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from the LIFE clinical trial, which provides the most direct comparison between sacubitril/valsartan and valsartan monotherapy.
Table 1: Baseline Characteristics of Patients in the LIFE Trial [2]
| Characteristic | Sacubitril/Valsartan (n=167) | Valsartan (n=168) |
| Mean Age (years) | 59.4 (±13.5) | 59.4 (±13.5) |
| Male (%) | 73 | 73 |
| Mean Ejection Fraction (%) | 20.4 (±6.5) | 20.4 (±6.5) |
| Median NT-proBNP (pg/mL) | 1931 | 1818 |
| Mean Systolic Blood Pressure (mmHg) | 113 | 113 |
| Mean eGFR (mL/min/1.73m²) | 63.6 | 65.7 |
Table 2: Primary and Secondary Efficacy Endpoints in the LIFE Trial (24-week follow-up) [2][3]
| Endpoint | Sacubitril/Valsartan | Valsartan | p-value |
| Primary Endpoint | |||
| Median NT-proBNP AUC Ratio to Baseline (IQR) | 1.08 (0.75-1.60) | 1.19 (0.91-1.64) | 0.45 |
| Secondary Endpoint | |||
| Days Alive, Out of Hospital, and Free from HF Events | 103.2 | 111.2 | 0.45 |
| Tertiary Clinical Outcomes (Hazard Ratio) | |||
| Cardiovascular Death or HF Hospitalization | 1.32 | - | 0.20 |
| HF Hospitalization | 1.24 | - | 0.33 |
Table 3: Safety and Tolerability in the LIFE Trial [2]
| Adverse Event | Sacubitril/Valsartan (n=167) | Valsartan (n=168) | p-value |
| Hypotension (%) | 17 | 12 | 0.16 |
| Hyperkalemia (%) | 17 | 9 | 0.035 |
| Worsening Renal Function (%) | 4 | 4 | - |
| Average Daily Dose Achieved (% of target) | 48% (195.3 mg) | 48% (154.4 mg) | - |
Experimental Protocols
The LIFE (LCZ696 in Advanced Heart Failure) Trial
The LIFE trial was a prospective, multicenter, randomized, double-blind, double-dummy, active-comparator phase 4 clinical trial.[3][5]
-
Objective: To determine if sacubitril/valsartan is superior to valsartan alone in lowering NT-proBNP levels in patients with advanced HFrEF.[5]
-
Patient Population: The trial enrolled 335 patients with advanced HFrEF, defined as having New York Heart Association (NYHA) class IV symptoms, a left ventricular ejection fraction (LVEF) of ≤35%, and elevated natriuretic peptide levels.[4][5]
-
Intervention: Patients were randomized to receive either sacubitril/valsartan (target dose 97/103 mg twice daily) or valsartan (target dose 160 mg twice daily).[5] The study included a 3- to 7-day open-label run-in period with sacubitril/valsartan at a low dose (24/26 mg twice daily) to assess initial tolerability.[5][6]
-
Primary Endpoint: The primary endpoint was the area under the curve (AUC) for the proportional change in NT-proBNP from baseline through 24 weeks.[2][5]
-
Biomarker Analysis: NT-proBNP levels were measured at baseline and at specified intervals throughout the 24-week follow-up period.
The PARADIGM-HF Trial
While not a direct comparison with valsartan monotherapy, the PARADIGM-HF trial is a landmark study that established the superiority of sacubitril/valsartan over enalapril, a standard-of-care ACE inhibitor.
-
Objective: To evaluate the efficacy and safety of sacubitril/valsartan compared to enalapril in patients with HFrEF.[7]
-
Patient Population: The trial enrolled 8,442 patients with NYHA class II-IV heart failure and an LVEF of ≤40% (later amended to ≤35%).[7]
-
Intervention: Patients were randomized to receive either sacubitril/valsartan (target dose 200 mg twice daily) or enalapril (target dose 10 mg twice daily).[7][8] The trial included a single-blind run-in period for both enalapril and sacubitril/valsartan to ensure tolerability.[8]
-
Primary Endpoint: The primary outcome was a composite of death from cardiovascular causes or hospitalization for heart failure.[8]
Signaling Pathways and Mechanisms of Action
The distinct yet complementary mechanisms of sacubitril and valsartan are crucial to understanding the therapeutic rationale for their combined use.
Caption: Dual mechanism of action of sacubitril/valsartan.
Sacubitril, through its active metabolite sacubitrilat, inhibits neprilysin, leading to increased levels of natriuretic peptides and bradykinin, which promote vasodilation and natriuresis. Simultaneously, valsartan blocks the AT1 receptor, preventing the detrimental effects of angiotensin II, such as vasoconstriction and aldosterone release.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing sacubitril/valsartan to an active comparator, based on the designs of the LIFE and PARADIGM-HF trials.
Caption: Generalized clinical trial workflow.
Conclusion
The combination of sacubitril and valsartan is founded on a strong pharmacological rationale: to augment the beneficial natriuretic peptide system while simultaneously blocking the deleterious effects of the renin-angiotensin-aldosterone system. While this combination has proven superior to ACE inhibitors in a broad population of patients with HFrEF, the LIFE trial provides crucial evidence that in patients with advanced HFrEF, sacubitril/valsartan offers no significant advantage over valsartan monotherapy. These findings underscore the importance of patient selection and the need for further research to delineate the specific patient populations that derive the most benefit from this combination therapy. For researchers and clinicians, this highlights the nuanced application of ARNIs in the spectrum of heart failure severity.
References
- 1. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LIFE: Sacubitril/Valsartan Not Superior to Valsartan in Advanced HFrEF - American College of Cardiology [acc.org]
- 3. hcplive.com [hcplive.com]
- 4. Effect of Treatment With Sacubitril/Valsartan in Patients With Advanced Heart Failure and Reduced Ejection Fraction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sacubitril/Valsartan in Advanced Heart Failure With Reduced Ejection Fraction: Rationale and Design of the LIFE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability of Sacubitril/Valsartan in Patients With Advanced Heart Failure: Analysis of the LIFE Trial Run-In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective Comparison of ARNI With ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure - American College of Cardiology [acc.org]
- 8. static1.squarespace.com [static1.squarespace.com]
A Preclinical Meta-Analysis of Sacubitril's Cardioprotective Effects
A comprehensive review of preclinical studies reveals sacubitril's significant potential in mitigating adverse cardiac remodeling, offering valuable insights for researchers and drug development professionals. This guide synthesizes quantitative data on its effects on cardiac function, fibrosis, and hypertrophy, details key experimental methodologies, and visualizes the implicated signaling pathways.
Sacubitril, in combination with valsartan, has emerged as a cornerstone therapy in clinical heart failure. Its mechanism, involving neprilysin inhibition and subsequent enhancement of natriuretic peptides, has demonstrated profound effects on cardiovascular health. This guide delves into the preclinical evidence that laid the groundwork for its clinical success, providing a comparative analysis of its cardiac effects across various animal models.
Quantitative Efficacy of Sacubitril in Preclinical Models
The following tables summarize the quantitative data from multiple preclinical studies, showcasing the impact of sacubitril/valsartan on key indicators of cardiac health.
Table 1: Effect of Sacubitril/Valsartan on Left Ventricular Ejection Fraction (LVEF)
| Animal Model | Pathophysiology | Treatment Group | Dosage | Duration | LVEF Improvement (%) | Control Group LVEF (%) | Reference |
| Rat | Myocardial Infarction | Sacubitril/Valsartan | 68 mg/kg/day | 4 weeks | ↑ ~15% | ~40% | [1] |
| Mouse | Transverse Aortic Constriction (TAC) | Sacubitril/Valsartan | 60 mg/kg/day | 4 weeks | Maintained | Declined | [2][3] |
| Rat | Doxorubicin-induced Cardiotoxicity | Sacubitril/Valsartan | 60 mg/kg/day | 6 weeks | Significantly higher than Doxorubicin group | N/A | [4][5][6] |
| Rat | Isoproterenol-induced Cardiac Dysfunction | Sacubitril/Valsartan | 60 mg/kg/day | 2 weeks | ↑ to near baseline | Declined | [7][8] |
Table 2: Attenuation of Cardiac Fibrosis by Sacubitril/Valsartan
| Animal Model | Pathophysiology | Treatment Group | Dosage | Duration | Reduction in Collagen Volume Fraction (%) | Control Group Collagen Volume (%) | Reference |
| Rat | Myocardial Infarction | Sacubitril/Valsartan | 68 mg/kg/day | 4 weeks | ↓ Significantly | N/A | [1] |
| Mouse | Transverse Aortic Constriction (TAC) | Sacubitril/Valsartan | 60 mg/kg/day | 4 weeks | ↓ Significantly | N/A | [2][3] |
| Rat | Doxorubicin-induced Cardiotoxicity | Sacubitril/Valsartan | 68 mg/kg/day | 6 weeks | ↓ Significantly | N/A | [4][5][6] |
| Rat | High-Salt Diet | Sacubitril/Valsartan | 68 mg/kg/day | 4 weeks | ↓ Significantly | N/A | [9] |
Table 3: Impact of Sacubitril/Valsartan on Cardiac Hypertrophy
| Animal Model | Pathophysiology | Treatment Group | Dosage | Duration | Reduction in Heart Weight/Body Weight Ratio | Control Group HW/BW Ratio | Reference |
| Rat | Spontaneously Hypertensive | Sacubitril/Valsartan | 2.6 mg/kg twice daily | 4 weeks | ↓ Significantly | N/A | [10] |
| Mouse | Angiotensin II Infusion | Sacubitril/Valsartan | N/A | 3 weeks | Trend towards reduction | N/A | [11] |
| Rat | Isoproterenol-induced | Sacubitril/Valsartan | N/A | 15 days | ↓ Significantly | N/A | [7] |
| Rat | Obese ZSF-1 (HFpEF model) | Sacubitril/Valsartan | N/A | 12 weeks | ↓ Significantly | N/A | [12] |
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for two commonly used preclinical models.
Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure.[13][14][15][16]
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, typically with isoflurane.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea and carotid arteries.
-
The sternum is incised to reveal the aortic arch.
-
A suture (commonly 6-0 or 7-0 silk) is passed under the transverse aorta between the innominate and left carotid arteries.
-
A blunted needle of a specific gauge (e.g., 27-gauge for mice) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a defined constriction of the aorta.
-
The chest and skin are closed in layers.
-
-
Post-operative Care: Analgesics are administered, and the animals are monitored closely for recovery.
-
Sacubitril/Valsartan Administration: Treatment with sacubitril/valsartan or a vehicle control is typically initiated at a specified time point post-surgery and administered daily via oral gavage.[2][3]
-
Assessment: Cardiac function and remodeling are assessed at various time points using echocardiography, and histological analysis is performed at the end of the study.
Doxorubicin-Induced Cardiotoxicity in Rats
This model mimics the cardiotoxic side effects of the chemotherapeutic agent doxorubicin.[4][5][6][17][18]
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.
-
Doxorubicin Administration: Doxorubicin is administered intraperitoneally or intravenously in multiple doses to reach a cumulative dose known to induce cardiotoxicity (e.g., 15-20 mg/kg).
-
Sacubitril/Valsartan Administration: Sacubitril/valsartan or a control is administered, often starting before the first doxorubicin injection and continuing for the duration of the study.[4][5][6]
-
Monitoring: Animal weight and general health are monitored regularly.
Signaling Pathways Modulated by Sacubitril
Sacubitril's beneficial cardiac effects are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these complex interactions.
Caption: TGF-β1/Smad Signaling Pathway Inhibition by Sacubitril/Valsartan.
Sacubitril/valsartan has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)/Smads signaling pathway.[1][19][20] This pathway is a key driver of cardiac fibrosis. By reducing the phosphorylation of Smad2/3, sacubitril/valsartan prevents the translocation of the Smad complex to the nucleus, thereby downregulating the transcription of pro-fibrotic genes like collagen and alpha-smooth muscle actin (α-SMA).[1]
Caption: Wnt/β-catenin Signaling Pathway and Sacubitril/Valsartan.
Preclinical evidence suggests that sacubitril/valsartan can also attenuate cardiac fibrosis by inhibiting the Wnt/β-catenin signaling pathway.[21] By downregulating key components of this pathway, sacubitril/valsartan leads to a reduction in the nuclear accumulation of β-catenin, a critical step in the activation of pro-fibrotic gene expression.
Caption: Restoration of Protein Kinase G (PKG) Signaling by Sacubitril.
In cardiac fibroblasts, sacubitril's inhibition of neprilysin leads to increased levels of natriuretic peptides.[2][3][22][23] This, in turn, activates protein kinase G (PKG) signaling. Activated PKG inhibits the RhoA pathway, a critical regulator of fibroblast activation and differentiation into myofibroblasts, thereby reducing cardiac fibrosis.[2][3][22][23]
References
- 1. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Sacubitril/valsartan reduces endoplasmic reticulum stress in a rat model of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of sacubitril-valsartan on remodelling, fibrosis and mitochondria in a murine model of isoproterenol-induced left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sacubitril/valsartan in Heart Failure and Beyond—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 11. Sacubitril/Valsartan Inhibits Cardiomyocyte Hypertrophy in Angiotensin II-Induced Hypertensive Mice Independent of a Blood Pressure-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 18. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Item - DataSheet1_Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway.doc - Frontiers - Figshare [frontiersin.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. Sacubitril/Valsartan Decreases Cardiac Fibrosis in Left Ventricle Pressure Overload by Restoring PKG Signaling in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating Sacubitril's Anti-Fibrotic Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-fibrotic effects of sacubitril, a neprilysin inhibitor, in combination with the angiotensin receptor blocker valsartan, across various preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying signaling pathways to facilitate the validation and exploration of sacubitril's therapeutic potential in new animal models of fibrosis.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Sacubitril/valsartan has emerged as a promising therapeutic agent with demonstrated anti-fibrotic properties. This guide consolidates evidence from studies on cardiac and renal fibrosis models, highlighting the superior efficacy of the combination therapy over valsartan monotherapy. The data presented underscores the role of sacubitril in modulating key fibrotic pathways, primarily through the potentiation of natriuretic peptide signaling and the inhibition of the pro-fibrotic Transforming Growth Factor-β1 (TGF-β1) cascade.
Comparative Efficacy of Sacubitril/Valsartan in Animal Models of Fibrosis
The following tables summarize the quantitative data from various preclinical studies, offering a clear comparison of sacubitril/valsartan's effects on key fibrotic markers.
Cardiac Fibrosis Models
| Animal Model | Treatment Group | Dose & Duration | Key Fibrotic Marker | Result | Percentage Change vs. Control/Vehicle | Percentage Change vs. Valsartan | Citation |
| Rat, Myocardial Infarction (MI) | Sacubitril/Valsartan | 68 mg/kg/day, 4 weeks | Collagen Volume Fraction (%) | Significantly Reduced | ↓ 45% | ↓ 20% | [1] |
| Rat, Myocardial Infarction (MI) | Valsartan | 32 mg/kg/day, 4 weeks | Collagen Volume Fraction (%) | Significantly Reduced | ↓ 31% | N/A | [1] |
| Mouse, Pressure Overload (TAC) | Sacubitril/Valsartan | 57 mg/kg/day, 28 days | Interstitial Fibrosis (%) | Significantly Reduced | ↓ ~50% | ↓ ~25% | [2] |
| Mouse, Pressure Overload (TAC) | Valsartan | Molar equivalent to Sac/Val, 28 days | Interstitial Fibrosis (%) | Not Significantly Reduced | - | N/A | [2] |
| Rat, Isoproterenol-Induced | Sacubitril/Valsartan | Not Specified | α-SMA mRNA expression | Significantly Decreased | Not Specified | Significantly Lower | [3] |
| Rat, Isoproterenol-Induced | Valsartan | Not Specified | α-SMA mRNA expression | Decreased | Not Specified | N/A | [3] |
Renal Fibrosis Models
| Animal Model | Treatment Group | Dose & Duration | Key Fibrotic Marker | Result | Percentage Change vs. Control/Vehicle | Percentage Change vs. Valsartan | Citation |
| Mouse, Diabetic Nephropathy (STZ) | Sacubitril/Valsartan | Not Specified | Tubulointerstitial Fibrosis (%) | Markedly Attenuated | Not Specified | Not Specified | [4] |
| Mouse, Salt-Sensitive Hypertension | Sacubitril/Valsartan | 30 or 60 mg/kg/day | Glomerular Fibrosis (Sirius Red) | Significantly Reduced | Not Specified | Significantly Lower | [5][6] |
| Mouse, Salt-Sensitive Hypertension | Valsartan | 15 or 30 mg/kg/day | Glomerular Fibrosis (Sirius Red) | Reduced | Not Specified | N/A | [5][6] |
Key Signaling Pathways in Sacubitril's Anti-Fibrotic Action
Sacubitril's anti-fibrotic effects are primarily mediated through two interconnected signaling pathways: the enhancement of the natriuretic peptide system and the subsequent inhibition of the TGF-β1/Smad pathway.
Sacubitril's Mechanism of Action
Caption: Sacubitril inhibits neprilysin, increasing natriuretic peptide levels and activating anti-fibrotic PKG signaling.
Downregulation of TGF-β1/Smad Pathway
Caption: Activated PKG signaling inhibits the pro-fibrotic TGF-β1/Smad pathway by blocking Smad3 phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below, enabling researchers to replicate and validate these findings.
Experimental Workflow for a New Animal Model
Caption: General experimental workflow for validating sacubitril's anti-fibrotic effects in a new animal model.
Picrosirius Red Staining for Collagen
-
Purpose: To visualize and quantify collagen deposition in tissue sections.
-
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei (optional).
-
Rinse in distilled water.
-
Incubate in Picro-Sirius Red solution for 60 minutes.
-
Wash twice in acidified water (0.5% acetic acid in water).
-
Dehydrate through graded ethanol series.
-
Clear with xylene and mount with a resinous medium.
-
-
Analysis: Collagen fibers appear red under bright-field microscopy. Under polarized light, type I collagen appears yellow-orange and type III collagen appears green. Quantification is performed using image analysis software to calculate the collagen volume fraction.
Masson's Trichrome Staining for Fibrosis
-
Purpose: To differentiate collagen fibers from other tissue components.
-
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution overnight at room temperature.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount.
-
-
Analysis: Collagen stains blue, nuclei stain black, and cytoplasm and muscle stain red.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
-
Purpose: To identify activated myofibroblasts.
-
Procedure:
-
Deparaffinize, rehydrate, and perform antigen retrieval on tissue sections.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop with a diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Analysis: α-SMA positive cells will appear brown.
Western Blotting for TGF-β1 and Phospho-Smad3
-
Purpose: To quantify the protein expression of key pro-fibrotic signaling molecules.
-
Procedure:
-
Homogenize tissue samples and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against TGF-β1, phospho-Smad3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Real-Time PCR for Collagen Type I and α-SMA
-
Purpose: To quantify the gene expression of fibrotic markers.
-
Procedure:
-
Isolate total RNA from tissue samples.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for Collagen Type I, α-SMA, and a housekeeping gene (e.g., GAPDH).
-
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
This guide provides a foundational framework for researchers investigating the anti-fibrotic effects of sacubitril. The presented data and protocols should facilitate the design of new experiments and the interpretation of results in the context of existing knowledge.
References
- 1. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Sacubitril's Cellular Symphony: A Comparative Analysis of its Effects on Cardiac Cell Types
For Immediate Release
A deep dive into the cellular and molecular mechanisms of sacubitril, a cornerstone of modern heart failure therapy, reveals distinct and complementary effects on the diverse cell populations within the heart. This comparative guide synthesizes key experimental findings on the impact of sacubitril on cardiomyocytes, cardiac fibroblasts, and endothelial cells, offering researchers, scientists, and drug development professionals a clear overview of its multifaceted cardioprotective actions.
Sacubitril, administered as part of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, primarily acts by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This leads to an accumulation of these beneficial peptides, which in turn orchestrate a cascade of favorable downstream effects within the cardiac microenvironment.
Comparative Efficacy of Sacubitril Across Cardiac Cell Types
The therapeutic benefits of sacubitril are not confined to a single cell type. Instead, it modulates the behavior of cardiomyocytes, cardiac fibroblasts, and endothelial cells in a synergistic manner to combat the pathological remodeling characteristic of heart failure.
| Cell Type | Key Effects of Sacubitril | Supporting Experimental Evidence |
| Cardiomyocytes | Anti-hypertrophic: Sacubitril/valsartan has been shown to inhibit cardiomyocyte hypertrophy, a key feature of cardiac remodeling, independent of its blood pressure-lowering effects.[1][2] Anti-apoptotic: The active metabolite of sacubitril, LBQ657, reduces hypoxia-induced programmed cell death in cardiomyocytes by suppressing Ca2+ influx through the TRPM7 channel.[3][4][5] Sacubitril/valsartan has also been observed to mitigate doxorubicin-induced cardiomyocyte apoptosis.[6] Autophagy Modulation: Studies suggest that sacubitril/valsartan can influence autophagy in cardiomyocytes, a cellular housekeeping process crucial for cell survival.[6][7] | In a mouse model of angiotensin II-induced cardiac hypertrophy, sacubitril/valsartan more strongly suppressed cardiomyocyte hypertrophy compared to valsartan or enalapril alone.[1][2] In vitro experiments demonstrated that LBQ657 protected cardiomyocytes from hypoxia-induced cell death.[3][4] |
| Cardiac Fibroblasts | Anti-fibrotic: Sacubitril/valsartan directly inhibits the activation and proliferation of cardiac fibroblasts, the primary drivers of cardiac fibrosis.[8][9][10] This leads to a significant reduction in collagen deposition and myocardial stiffness.[11][12] Signaling Pathway Modulation: The anti-fibrotic effect is mediated, in part, by the restoration of protein kinase G (PKG) signaling, which inhibits the RhoA pathway responsible for myofibroblast differentiation.[8][9][10] It also downregulates the pro-fibrotic TGF-β1/Smads signaling pathway.[11][13] Ion Channel Inhibition: LBQ657 has been found to block the TRPM7 channel in cardiac fibroblasts, attenuating fibrotic responses.[3][4] | In a mouse model of pressure overload, sacubitril/valsartan significantly ameliorated cardiac fibrosis by blocking cardiac fibroblast activation.[8][9][10] In vitro studies on human and mouse cardiac fibroblasts confirmed the direct inhibitory effect of sacubitril/valsartan on fibroblast activation and proliferation.[8][9] |
| Endothelial Cells | Improved Endothelial Function: By increasing the bioavailability of natriuretic peptides, sacubitril promotes vasodilation and is suggested to improve the function of the vascular endothelium.[14][15][16][17] Enhanced Nitric Oxide (NO) Bioavailability: Neprilysin inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which can enhance the production and bioavailability of nitric oxide (NO), a key molecule in maintaining vascular health.[18][19] Pro-proliferative Effects: In vitro studies have indicated that a neprilysin inhibitor can promote the proliferation of murine heart endothelial cells, suggesting a potential role in vascular repair.[20] | Clinical trials in patients with heart failure with reduced ejection fraction have suggested that sacubitril/valsartan can improve endothelial function.[15][16] Studies in diabetic mice have shown that LCZ696 (sacubitril/valsartan) ameliorates endothelium-dependent vascular relaxation.[17] |
Signaling Pathways Modulated by Sacubitril
The diverse effects of sacubitril are underpinned by its ability to modulate several key intracellular signaling pathways.
Caption: Signaling pathways modulated by sacubitril in different cardiac cell types.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below. For complete details, please refer to the original publications.
In Vivo Models of Cardiac Remodeling:
-
Pressure Overload-Induced Heart Failure: A common model to induce cardiac hypertrophy and fibrosis is transverse aortic constriction (TAC) in mice.[8][9][10] This surgical procedure narrows the aorta, increasing the afterload on the left ventricle and mimicking the effects of hypertension.
-
Myocardial Infarction (MI): Ligation of the left anterior descending (LAD) coronary artery in rats or mice is a widely used model to study post-MI cardiac remodeling and heart failure.[11][12]
-
Angiotensin II (Ang II)-Induced Hypertension: Continuous infusion of Ang II via osmotic mini-pumps in mice is used to induce hypertension and subsequent cardiac hypertrophy.[1][2]
-
Doxorubicin-Induced Cardiotoxicity: Administration of the chemotherapeutic agent doxorubicin to mice is used to model drug-induced cardiomyopathy.[6]
In Vitro Cell Culture and Assays:
-
Isolation and Culture of Primary Cardiac Cells:
-
Neonatal Rat Ventricular Myocytes (NRVMs): Isolated from the ventricles of 1-3 day old Sprague-Dawley rats. These cells are used to study cardiomyocyte hypertrophy and apoptosis.[6]
-
Adult Mouse or Human Cardiac Fibroblasts: Isolated from the ventricles of adult mice or from human heart tissue. These primary cells are crucial for studying fibroblast activation, proliferation, and collagen synthesis.[8][9]
-
-
Cell Viability and Proliferation Assays:
-
CCK-8 Assay: Used to measure cell viability and proliferation by assessing the metabolic activity of the cells.[11]
-
-
Fibrosis and Hypertrophy Marker Analysis:
-
Immunofluorescence and Histology: Techniques such as Masson's trichrome staining for fibrosis and wheat germ agglutinin (WGA) staining for cardiomyocyte size are used on heart tissue sections.[1][8]
-
Western Blotting and qPCR: Used to quantify the protein and mRNA expression levels of key markers of fibrosis (e.g., Collagen I, α-SMA), hypertrophy (e.g., ANP, BNP), and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3).[6][11]
-
-
Signaling Pathway Analysis:
-
Ion Channel Function:
-
Patch-Clamp Electrophysiology: This technique can be used to measure the activity of ion channels like TRPM7 in isolated cardiomyocytes and fibroblasts.
-
Experimental Workflow Example: Investigating the Anti-Fibrotic Effects of Sacubitril
References
- 1. researchgate.net [researchgate.net]
- 2. Sacubitril/Valsartan Inhibits Cardiomyocyte Hypertrophy in Angiotensin II-Induced Hypertensive Mice Independent of a Blood Pressure-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel [frontiersin.org]
- 5. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sacubitril/valsartan attenuated myocardial inflammation, fibrosis, apoptosis and promoted autophagy in doxorubicin-induced cardiotoxicity mice via regulating the AMPKα-mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Bioactive Glass Carrier-Loaded Sacubitril/Valsartan Sodium Tablets on Cardiomyocytes From Rats With Chronic Heart Failure [imrpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sacubitril/Valsartan Decreases Cardiac Fibrosis in Left Ventricle Pressure Overload by Restoring PKG Signaling in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 12. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. Vascular Endothelial Effects of Sacubitril/Valsartan in Heart Failure With Reduced Ejection Fraction: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short-term effect of sacubitril/valsartan on endothelial dysfunction and arterial stiffness in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LCZ696, an Angiotensin Receptor-Neprilysin Inhibitor, Ameliorates Endothelial Dysfunction in Diabetic C57BL/6 Mice [jstage.jst.go.jp]
- 18. The effect of sacubitril/valsartan sodium on cardiac function and ventricular remodeling in patients with heart failure after PCI for acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Frontiers | Angiotensin receptor-neprilysin inhibitor improves coronary collateral perfusion [frontiersin.org]
A Comparative Review of Sacubitril Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of sacubitril and its active metabolite, LBQ657, across various species. Understanding the cross-species differences and similarities in drug metabolism and exposure is crucial for the preclinical to clinical translation of drug development. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the metabolic pathway and typical experimental workflows.
Cross-Species Pharmacokinetic Parameters
| Parameter | Sacubitril (Humans) | LBQ657 (Humans) | Sacubitril/Valsartan (Dogs) |
| Dose | 97 mg (as part of Sacubitril/Valsartan 200 mg) | 97 mg (as part of Sacubitril/Valsartan 200 mg) | 225 mg and 675 mg/day |
| Cmax (Maximum Plasma Concentration) | ~171 ng/mL[1] | ~13,686 ng/mL[1] | Data not available |
| Tmax (Time to Maximum Plasma Concentration) | ~0.5 hours[2][3] | ~2 hours[2][3] | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available | Data not available |
| t½ (Elimination Half-life) | ~1.4 hours[4] | ~11.5 hours[4] | Data not available |
| Bioavailability | ≥ 60%[2] | Not applicable | Data not available |
| Protein Binding | 94-97%[2] | 94-97%[2] | Data not available |
Note: The data for dogs is based on studies administering sacubitril/valsartan, and specific pharmacokinetic parameters for sacubitril and LBQ657 were not detailed in the available literature. Preclinical studies in rats have confirmed the presence of sacubitril and its metabolites in plasma and milk, but specific pharmacokinetic values were not found.[2] Similarly, while studies in cynomolgus monkeys have been conducted, plasma pharmacokinetic data was not available.
Metabolic Pathway of Sacubitril
Sacubitril is a prodrug that is rapidly converted to its active metabolite, LBQ657, through esterase-mediated hydrolysis. LBQ657 is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides.
Caption: Metabolic conversion of the prodrug sacubitril to its active form, LBQ657.
Typical Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a general workflow for conducting a pharmacokinetic study of sacubitril, based on methodologies described in the reviewed literature.
References
- 1. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
Comparative transcriptomic analysis of hearts treated with sacubitril vs. placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic and molecular effects of sacubitril/valsartan treatment on the heart, drawing from available preclinical and clinical research. While direct placebo-controlled transcriptomic studies on human heart tissue are limited due to ethical considerations in treating heart failure, this document synthesizes findings from studies using active comparators and animal models to elucidate the drug's mechanism of action at a molecular level.
Overview of Sacubitril/Valsartan's Mechanism
Sacubitril/valsartan is a combination drug comprising an angiotensin receptor blocker (valsartan) and a neprilysin inhibitor (sacubitril).[1][2] Valsartan blocks the angiotensin II type 1 (AT1) receptor, inhibiting the detrimental effects of the renin-angiotensin-aldosterone system (RAAS).[1] Sacubitril inhibits neprilysin, an enzyme responsible for breaking down natriuretic peptides and other vasoactive substances.[2] This dual action enhances the beneficial effects of the natriuretic peptide system while simultaneously blocking the RAAS, leading to vasodilation, reduced sympathetic tone, and decreased cardiac fibrosis and hypertrophy.[1][3]
Quantitative Molecular and Clinical Effects
The following tables summarize key quantitative findings from various studies, highlighting the impact of sacubitril/valsartan on molecular pathways and clinical biomarkers compared to other treatments.
| Biomarker/Pathway | Treatment Comparison | Key Findings | Study Population | Reference |
| NT-proBNP | Sacubitril/Valsartan vs. Enalapril | 29% greater reduction from baseline at 4 and 8 weeks. | Stabilized patients with heart failure with reduced ejection fraction (HFrEF). | [4] |
| NT-proBNP | Sacubitril/Valsartan vs. Individualized Medical Therapy | Significant reduction in NT-proBNP levels. | Patients with heart failure with preserved ejection fraction (HFpEF). | [1] |
| TGF-β Signaling | Pre- vs. Post-Sacubitril/Valsartan Treatment | Downregulation of proteins associated with the TGF-β pathway, such as ICAM5. | Patients with HFpEF. | [5][6] |
| Cardiac Remodeling Genes | Sacubitril/Valsartan vs. Valsartan | Attenuated LV fibrosis by suppressing mRNA expression of TGF-β. | Diabetic mice with HFrEF. | [1] |
| Circulating miRNAs | Pre- vs. Post-Sacubitril/Valsartan Treatment | Significant reduction in miR-29b-3p, miR-221-3p, and miR-503-5p levels after 6 months. | Patients with stable HFrEF. | [7] |
| Sudden Cardiac Death | Sacubitril/Valsartan vs. Enalapril | 20% reduced risk of sudden cardiac death. | Patients in the PARADIGM-HF trial. | [4] |
Signaling Pathway Modulations
Sacubitril/valsartan's therapeutic effects are rooted in its ability to modulate key signaling cascades involved in cardiac remodeling, cell death, and hypertrophy.
Sacubitril-Mediated Cardioprotective Pathway
Sacubitril's inhibition of neprilysin prevents the degradation of natriuretic peptides, which in turn activate pathways that counteract maladaptive cardiac remodeling. A systems biology analysis suggests that sacubitril limits myocardial cell death and attenuates hypertrophy.[8]
Caption: Sacubitril's inhibition of neprilysin leads to reduced cardiomyocyte cell death and hypertrophy.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative protocols derived from studies investigating the molecular effects of sacubitril/valsartan.
Transcriptomic Analysis of Lung Tissue in Hypertensive Rats
This protocol describes the methodology used to analyze transcriptomic changes in the lung tissue of spontaneously hypertensive rats (SHR) treated with sacubitril-valsartan.[9]
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as controls.
-
Treatment Groups: WKY (control), SHR (hypertensive), SHR + Sacubitril-Valsartan (ARNI), SHR + Valsartan (ARB).
-
RNA Extraction: Total RNA was extracted from lung tissues using a standard reagent-based method. RNA purity and concentration were assessed via spectrophotometry.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced to generate transcriptomic profiles for each group.
-
Bioinformatic Analysis:
-
Raw sequencing data was preprocessed to remove low-quality reads.
-
Differentially Expressed Genes (DEGs) were identified between groups using criteria such as |log2FoldChange| > 0.5 and p < 0.05.
-
Pathway enrichment analysis (e.g., KEGG) was performed to identify biological pathways significantly affected by the treatments. The study identified the PI3K/AKT signaling, ECM–receptor interaction, and relaxin signaling pathways as core activated pathways in SHR lungs and ARNI-treated cohorts.[9]
-
Caption: Experimental workflow for transcriptomic analysis of rat lung tissue.
Circulating tRNA-derived small RNAs (tsRNAs) Sequencing in Patients
This protocol was used to identify differential expression of tsRNAs in patients with and without resistance to sacubitril/valsartan.[10][11]
-
Patient Cohort: Patients with acute myocardial infarction complicated by heart failure, categorized as Sacubitril/Valsartan Resistance (SVR) or No Sacubitril/Valsartan Resistance (NSVR).
-
Sample Collection: Peripheral blood samples were collected after 6 months of treatment.
-
RNA Extraction: Total RNA was isolated from peripheral blood mononuclear cells (PBMCs) using TRIzol reagent. RNA purity and concentration were determined.
-
tsRNA Sequencing:
-
Total RNA was pre-treated to remove modifications that interfere with small RNA sequencing.
-
Sequencing libraries were prepared using a commercial small RNA library prep kit.
-
The libraries were sequenced on a high-throughput platform.
-
-
Data Analysis:
Conclusion
The available evidence strongly indicates that sacubitril/valsartan induces significant molecular and transcriptomic changes that underpin its clinical benefits in heart failure. By modulating key pathways such as the natriuretic peptide system and TGF-β signaling, the drug promotes reverse cardiac remodeling, reduces cardiomyocyte death, and improves overall cardiac function.[1][8][12] While direct placebo-controlled transcriptomic data from human hearts remains elusive, the synthesis of findings from animal models and human biomarker studies provides a robust framework for understanding the drug's mechanism of action and guiding future research.
References
- 1. Sacubitril/valsartan in Heart Failure and Beyond—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]
- 4. entrestohcp.com [entrestohcp.com]
- 5. Proteomic Biomarkers of Sacubitril/Valsartan Treatment Response in Heart Failure with Preserved Ejection Fraction: Molecular Insights into Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Impact of Sacubitril/Valsartan on Circulating microRNA in Patients with Heart Failure [mdpi.com]
- 8. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Transfer RNA-derived small RNAs and their potential roles in the therapeutic heterogeneity of sacubitril/valsartan in heart failure patients after acute myocardial infarction [frontiersin.org]
- 11. Transfer RNA-derived small RNAs and their potential roles in the therapeutic heterogeneity of sacubitril/valsartan in heart failure patients after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sacubitril Sodium
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical compounds. The proper disposal of sacubitril sodium, a neprilysin inhibitor, is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols not only ensures a safe working environment but also complies with stringent regulatory frameworks governing pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. In case of dust formation, a suitable respirator should be used.[1][2]
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., diatomite, universal binders) and collect it in a suitable, closed container for disposal.[1][4] Decontaminate the affected surfaces.[1] Discharge into the environment must be avoided.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound, as with all pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA).[5][6] The following procedure outlines the recommended steps for its proper disposal:
-
Segregation: Isolate waste this compound from other laboratory waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Containerization: The chemical should be kept in suitable and closed containers for disposal.[3] Contaminated packaging, such as empty vials, should also be treated as waste. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill.[3]
-
Licensed Disposal: Arrange for the collected waste to be handled by a licensed chemical destruction plant or a hazardous waste disposal company.[3][7]
-
Incineration: The preferred method of disposal is controlled incineration with flue gas scrubbing.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for pharmaceutical waste disposal are strictly followed.[4][7] Some states may have more stringent regulations than federal laws.[5]
-
Avoid Improper Disposal: Do not discharge this compound into sewer systems, and do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] The EPA, under Subpart P of the Resource Conservation and Recovery Act (RCRA), prohibits the flushing of hazardous waste pharmaceuticals.[6]
Quantitative Data from Safety Data Sheets
For quick reference, the following table summarizes key identification and hazard information for this compound.
| Identifier | Value | Reference |
| CAS Number | 149690-05-1 | [1][3][8] |
| Molecular Formula | C24H28NNaO5 | [1][3] |
| Molecular Weight | 433.47 g/mol | [1] |
| Hazard Statements | H319: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life. | [1] |
| Precautionary Statements | P264, P273, P280, P305+P351+P338, P501 | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
